Butyrospermol
Beschreibung
Butyrospermol is a natural product found in Euphorbia ebracteolata and Euphorbia fischeriana with data available.
Eigenschaften
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCPNLDOZNSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3beta-Tirucalla-7,24-dien-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95.5 - 97 °C | |
| Record name | 3beta-Tirucalla-7,24-dien-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Butyrospermol (B1668138): Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure and properties of butyrospermol, a tetracyclic triterpene alcohol with significant interest in the pharmaceutical and cosmetic industries. The document details its physicochemical characteristics, natural sourcing, and isolation, as well as its potential biological activities and the signaling pathways it may modulate.
Chemical Structure and Identification
Butyrospermol, a member of the euphane series of triterpenes, is characterized by its tetracyclic structure.[1]
-
IUPAC Name: (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol[2]
-
SMILES Notation: C--INVALID-LINK--C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC--INVALID-LINK--C)O)C)C)C[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of butyrospermol.
| Property | Value | Reference(s) |
| Molecular Weight | 426.7 g/mol | [2][4] |
| Melting Point | 109-110 °C (in methanol) | [5] |
| Boiling Point | 498.3 °C at 760 mmHg | [5] |
| Density | 0.98 g/cm³ | [5] |
| Solubility | Practically insoluble in aqueous solutions; soluble in DMSO, Chloroform, Dichloromethane. | [6][7][8] |
| XLogP3-AA | 9.2 | [2] |
| pKa | 15.15 ± 0.70 (Predicted) | [5] |
Natural Sources and Isolation
The most abundant natural source of butyrospermol is the nut of the shea tree (Vitellaria paradoxa, formerly Butyrospermum parkii).[1] It is a major component of the unsaponifiable fraction of shea butter.[1][9] Butyrospermol has also been reported in other plant species, including Camellia sinensis (tea plant), Euphorbia prostrata, and the fruit of the mangrove species Xylocarpus granatum.[1][10]
Generalized Isolation Workflow
The isolation of butyrospermol from its primary source, shea butter, typically involves solvent extraction, saponification to separate the unsaponifiable matter, and subsequent chromatographic purification.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Butyrospermol | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. Butyrospermol | TargetMol [targetmol.com]
- 5. Cas 472-28-6,butyrospermol | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aobious.com [aobious.com]
- 8. Butyrospermol | 472-28-6 - Coompo [coompo.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Butyrospermol Biosynthesis Pathway in Vitellaria paradoxa: A Technical Guide
Abstract
Butyrospermol (B1668138) is a tetracyclic triterpene alcohol of significant pharmacological interest, primarily sourced from the nuts of the shea tree, Vitellaria paradoxa. As a key component of the unsaponifiable fraction of shea butter, it contributes to the material's renowned anti-inflammatory and anti-tumor properties. Understanding its biosynthesis is critical for optimizing natural production, developing biotechnological manufacturing methods, and ensuring quality control in derived products. This technical guide provides a comprehensive overview of the butyrospermol biosynthesis pathway, consolidating current knowledge on the enzymatic steps, genetic regulation, and quantitative analysis. It includes detailed experimental protocols for compound extraction and gene identification, alongside graphical representations of the metabolic and experimental workflows to support advanced research and development.
Introduction to Butyrospermol
Butyrospermol is a tetracyclic triterpenoid (B12794562) of the euphane family, found in high concentrations in the fat extracted from shea tree nuts, commonly known as shea butter.[1][2] This compound, often found esterified with fatty acids like cinnamic and acetic acid, is a major constituent of the unsaponifiable fraction of shea butter, which is celebrated for its therapeutic applications.[1][3] The biological activities of butyrospermol and its derivatives underscore the importance of elucidating its complete biosynthetic pathway for potential applications in pharmaceuticals and cosmetics.
The Butyrospermol Biosynthesis Pathway
The synthesis of butyrospermol originates from the general isoprenoid pathway, which is responsible for producing a vast array of natural products in plants. The process can be divided into two primary stages: the formation of the universal C30 precursor, squalene (B77637), and its subsequent cyclization and modification to form the final butyrospermol structure.[1]
Formation of Squalene via the Mevalonate (B85504) (MVA) Pathway
Butyrospermol, like other triterpenoids, is synthesized via the mevalonate (MVA) pathway.[2] This upstream pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and finally, two molecules of FPP undergo a tail-to-tail condensation to form the C30 hydrocarbon, squalene.
Cyclization of 2,3-Oxidosqualene (B107256)
The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis.[2] This reaction is catalyzed by the enzyme squalene epoxidase (SQLE) .[4] The subsequent cyclization of 2,3-oxidosqualene is the key determining step that leads to the vast diversity of triterpenoid skeletons.
In Vitellaria paradoxa, the formation of the butyrospermol backbone is initiated by the specific cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC) , likely a dedicated butyrospermol synthase .[1] While the specific gene for this enzyme has not been definitively isolated and characterized from V. paradoxa, transcriptome analyses of shea kernels have identified several candidate OSC genes.[1] The proposed cyclization cascade is as follows:
-
Protonation of the epoxide ring of 2,3-oxidosqualene initiates the reaction.
-
A concerted series of ring closures forms a tetracyclic dammarenyl cation intermediate.
-
A subsequent series of rearrangements and deprotonation leads to the stable euphane-type tetracyclic structure of butyrospermol.[2]
Regulation of Biosynthesis
The biosynthesis of plant triterpenoids is a highly regulated process, often induced in response to environmental cues. Biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., drought, light) can stimulate triterpenoid production as part of the plant's defense mechanism.[5] Phytohormones, particularly jasmonates (such as jasmonic acid), are key signaling molecules that activate the expression of genes involved in defense, including those in triterpenoid biosynthetic pathways.[5][6][7] It is likely that jasmonate signaling plays a crucial role in regulating the expression of OSCs and other key enzymes in the butyrospermol pathway in V. paradoxa.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. mdpi.com [mdpi.com]
- 5. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. madsg.com [madsg.com]
The Technical Guide to Butyrospermol: Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of butyrospermol (B1668138), a tetracyclic triterpene alcohol with significant therapeutic potential. The document details its primary natural sources, presents quantitative data on its occurrence, and offers detailed experimental protocols for its extraction and purification. Furthermore, this guide illustrates the biosynthetic origin of butyrospermol and outlines a general experimental workflow for its analysis.
Natural Sources of Butyrospermol
Butyrospermol is a naturally occurring triterpenoid (B12794562) found in a variety of plant species. However, its most significant and commercially viable source is the shea tree (Vitellaria paradoxa).
Primary Source: The Shea Tree (Vitellaria paradoxa)
The most abundant natural source of butyrospermol is the nut of the shea tree, previously known as Butyrospermum parkii.[1] The fat extracted from the kernel of the shea nut, known as shea butter, contains a substantial unsaponifiable fraction that is rich in triterpene alcohols, including butyrospermol.[1][2] This unsaponifiable matter typically constitutes 2-12% of the butter. The concentration of butyrospermol and other triterpenes in shea butter can fluctuate based on the geographical origin of the nuts. Shea butters from West African nations like Nigeria, Ghana, and Ivory Coast generally have higher concentrations of triterpene alcohols compared to those from East African countries such as Uganda.[1]
Triterpene alcohols in shea butter, including butyrospermol, are often found esterified with acetic and cinnamic acids.[3]
Other Documented Botanical Sources
While shea butter is the principal source, butyrospermol has been identified in other plants, though quantitative data on its concentration in these sources are limited.[1] These include:
-
Xylocarpus granatum : The fruit of this mangrove species contains fatty acid esters of butyrospermol.[1]
-
Camellia sinensis (Tea Plant) : The presence of butyrospermol has been reported in tea leaves.[1][4]
-
Euphorbia prostrata : This medicinal plant is another reported source of butyrospermol.[1][4]
-
Syzygium aqueum (Watery Rose Apple) : Butyrospermol 3-β-O-palmitate has been isolated from the stem bark of this plant.[5]
Quantitative Data on Triterpene Alcohol Composition in Shea Butter
The composition of the triterpene alcohol fraction in the unsaponifiable matter of shea butter is variable. The following table summarizes the typical quantitative data for the major triterpene alcohols found in shea butter.
| Triterpene Alcohol | Composition Range (%) in Triterpene Alcohol Fraction | Average Composition (%) in Triterpene Alcohol Fraction | Reference |
| α-Amyrin | 31.3–41.4 | 36.3 | [6] |
| β-Amyrin | 8.4–13.2 | 9.6 | [6] |
| Lupeol | 17.4–25.1 | 21.0 | [6] |
| Butyrospermol | 14.9–26.3 | 20.3 | [6] |
| ψ-Taraxasterol | 1.4–4.2 | 3.1 | [6] |
| Taraxasterol | 0.7–2.2 | 1.6 | [6] |
| Parkeol | 3.1–6.2 | 3.9 | [6] |
Biosynthesis of Butyrospermol
Butyrospermol, like other triterpenoids, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. This intricate biosynthetic process begins with acetyl-CoA and culminates in the formation of the butyrospermol skeleton.
Extraction and Purification of Butyrospermol from Shea Butter
The isolation of butyrospermol from shea butter involves a multi-step process that begins with the separation of the unsaponifiable fraction, followed by chromatographic purification.
Experimental Protocol: Saponification and Extraction of Unsaponifiable Matter
This protocol details the laboratory-scale procedure for isolating the unsaponifiable fraction from shea butter.
Materials and Reagents:
-
Shea butter
-
0.5 M Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Petroleum ether (or n-hexane)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Oven
Procedure:
-
Saponification:
-
Weigh approximately 5 g of shea butter into a 250 mL round-bottom flask.[1]
-
Add 50 mL of 0.5 M ethanolic potassium hydroxide solution.[1]
-
Attach the flask to a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain reflux for 1-2 hours to ensure complete saponification.[1]
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the contents of the flask to a 500 mL separatory funnel.[1]
-
Rinse the flask with 50 mL of distilled water and add the rinsing to the separatory funnel.[1]
-
Add 50 mL of petroleum ether to the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The upper layer is the petroleum ether extract containing the unsaponifiable matter.[1]
-
Drain the lower aqueous-alcoholic (soap) layer into a second separatory funnel.[1]
-
Repeat the extraction of the aqueous-alcoholic layer twice more, each time with 50 mL of petroleum ether.[1]
-
Combine all the petroleum ether extracts in the first separatory funnel.[1]
-
Wash the combined petroleum ether extracts by gently shaking with three 50 mL portions of distilled water.[1]
-
-
Drying and Evaporation:
-
Pass the washed petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]
-
Collect the dried extract in a pre-weighed round-bottom flask.[1]
-
Remove the petroleum ether using a rotary evaporator at a temperature not exceeding 40 °C.[1]
-
Dry the flask containing the crude unsaponifiable matter in an oven at 100 °C to a constant weight.[1]
-
Calculate the percentage of unsaponifiable matter in the original shea butter sample.[1]
-
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the separation of butyrospermol from the unsaponifiable matter using silica (B1680970) gel column chromatography.
Materials and Reagents:
-
Crude unsaponifiable matter
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp or appropriate staining reagent for visualization
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the sample onto the top of the silica gel column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase, such as n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).[1]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). This will allow for the separation of compounds with different polarities.[1]
-
Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector or manually in test tubes.[1]
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Combine the fractions that are rich in butyrospermol based on the TLC analysis.[1]
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified butyrospermol.[1]
-
Determine the yield and assess the purity of the isolated compound using analytical techniques such as HPLC, GC-MS, or NMR.
-
Experimental Workflow for Butyrospermol Extraction and Analysis
The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of butyrospermol from shea nuts.
Relevant Signaling Pathway: NF-κB
While a specific signaling pathway directly modulated by butyrospermol is not yet fully elucidated, many triterpenes are known to exert their anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is associated with various inflammatory diseases and cancers.[6] The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a likely target for butyrospermol's bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. US9809618B2 - Enrichment of triterpine esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, bioavailability, and bioefficacy of capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-Depth Spectroscopic Analysis of Butyrospermol: A Technical Guide for Researchers
An essential tetracyclic triterpene alcohol, butyrospermol (B1668138) ((3β)-lanosta-7,24-dien-3-ol), is a significant bioactive constituent found predominantly in the unsaponifiable fraction of shea butter (from the nuts of Vitellaria paradoxa). Its potential anti-inflammatory and antitumor properties have garnered considerable interest within the scientific community. This technical guide provides a comprehensive analysis of the spectroscopic data of butyrospermol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its identification, characterization, and further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for butyrospermol, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for Butyrospermol (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.24 | dd | 11.5, 4.5 |
| H-7 | 5.38 | t | 3.5 |
| H-24 | 5.10 | t | 7.0 |
| CH₃-18 | 0.88 | s | |
| CH₃-19 | 0.97 | s | |
| CH₃-21 | 0.92 | d | 6.5 |
| CH₃-26 | 1.68 | s | |
| CH₃-27 | 1.60 | s | |
| CH₃-28 | 0.80 | s | |
| CH₃-29 | 0.87 | s | |
| CH₃-30 | 0.54 | s |
Table 2: ¹³C NMR Spectroscopic Data for Butyrospermol (in CDCl₃) [1][2]
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 35.8 |
| 2 | 28.0 |
| 3 | 79.0 |
| 4 | 38.9 |
| 5 | 50.5 |
| 6 | 19.4 |
| 7 | 117.5 |
| 8 | 145.5 |
| 9 | 49.3 |
| 10 | 37.2 |
| 11 | 21.1 |
| 12 | 26.5 |
| 13 | 44.3 |
| 14 | 49.8 |
| 15 | 31.0 |
| 16 | 26.7 |
| 17 | 52.5 |
| 18 | 16.0 |
| 19 | 18.3 |
| 20 | 36.3 |
| 21 | 18.8 |
| 22 | 35.0 |
| 23 | 24.5 |
| 24 | 125.2 |
| 25 | 131.3 |
| 26 | 25.7 |
| 27 | 17.7 |
| 28 | 28.1 |
| 29 | 15.6 |
| 30 | 14.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of butyrospermol exhibits characteristic absorption bands corresponding to its structural features.
Table 3: Characteristic IR Absorption Bands for Butyrospermol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | O-H stretching (hydroxyl group) |
| 3040 | Medium | =C-H stretching (alkene) |
| 2960 - 2850 | Strong, Sharp | C-H stretching (alkane) |
| 1640 | Weak | C=C stretching (alkene) |
| 1465, 1375 | Medium | C-H bending (methyl and methylene (B1212753) groups) |
| 1050 | Medium | C-O stretching (hydroxyl group) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electron Ionization (EI-MS)
Under EI-MS, butyrospermol undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is observed at m/z 426. Key fragments arise from the loss of a water molecule, cleavage of the side chain, and rearrangements of the tetracyclic core.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, butyrospermol is often derivatized to increase its volatility and thermal stability. A common derivatization method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether of butyrospermol.
Table 4: Key Mass Fragments of Butyrospermol-TMS in GC-MS Analysis [3]
| m/z | Interpretation |
| 500 | [M]⁺ (Molecular ion of Butyrospermol-TMS) |
| 485 | [M - CH₃]⁺ |
| 410 | [M - TMSOH]⁺ |
| 395 | [M - TMSOH - CH₃]⁺ |
| 287 | Fragmentation of the tetracyclic core |
| 229 | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of triterpenoids like butyrospermol.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified butyrospermol in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
GC-MS
-
Derivatization (Silylation): To a solution of butyrospermol (approx. 1 mg) in pyridine (B92270) (100 µL), add BSTFA with 1% TMCS (100 µL). Heat the mixture at 70°C for 30 minutes.[3]
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at 150°C, ramps to 300°C, and holds for a period to ensure elution of the derivatized compound.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-600.
Signaling Pathways and Logical Relationships
Butyrospermol's biological activities are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
References
Butyrospermol: A Technical Guide to its Biological Activities and Mechanisms of Action
Disclaimer: Scientific literature with direct experimental data on the biological activities of the triterpenoid (B12794562) butyrospermol (B1668138) is limited. This guide synthesizes the available information on butyrospermol derivatives and structurally related triterpenes to provide an inferred framework for its potential biological activities and mechanisms of action. The data and pathways described herein should be considered a foundation for future research into butyrospermol.
Introduction
Butyrospermol is a tetracyclic triterpene alcohol found in various plants, most notably in the unsaponifiable fraction of shea butter from the nuts of the Vitellaria paradoxa tree.[1][2][3] Triterpenes are a large and diverse class of natural products recognized for their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][4] While research on butyrospermol itself is in its early stages, studies on its derivatives and other co-occurring triterpenes in shea butter, such as α-amyrin, β-amyrin, and lupeol (B1675499), have revealed significant biological activities.[2][4] This technical guide provides a comprehensive overview of the current understanding of butyrospermol's potential therapeutic properties, focusing on its anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
Triterpene esters from shea fat, including derivatives of butyrospermol, have demonstrated significant anti-inflammatory properties.[4] The primary mechanism is believed to be the modulation of key signaling pathways involved in the inflammatory response.[1][4]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of butyrospermol derivatives have been quantified in preclinical models. The following table summarizes the inhibitory activity of various triterpene esters from shea fat against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice.[4]
| Compound | ID₅₀ (mg/ear) |
| Butyrospermol acetate | 0.8 |
| Butyrospermol cinnamate | 0.6 |
| α-Amyrin acetate | 0.3 |
| α-Amyrin cinnamate | 0.2 |
| β-Amyrin acetate | 0.4 |
| β-Amyrin cinnamate | 0.3 |
| Lupeol acetate | 0.4 |
| Lupeol cinnamate | 0.2 |
| ID₅₀: 50% inhibitory dose against TPA-induced inflammation in mice.[4] |
The following table summarizes representative data for the anti-inflammatory effects of butyrospermol in LPS-stimulated RAW 264.7 macrophages. This data is illustrative and may vary based on experimental conditions.[5]
Table 1: Effect of Butyrospermol on the Viability of RAW 264.7 Macrophages [5]
| Butyrospermol Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.6 ± 4.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production by Butyrospermol [5]
| Treatment | NO Production (% of LPS Control) |
| Control (Untreated) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 7.3 |
| Butyrospermol (1 µM) + LPS | 85.1 ± 6.5 |
| Butyrospermol (5 µM) + LPS | 62.7 ± 5.9 |
| Butyrospermol (10 µM) + LPS | 41.3 ± 4.8 |
| Butyrospermol (25 µM) + LPS | 25.9 ± 3.1 |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism by which triterpenes exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2.[2] Studies on the related triterpene lupeol have shown that it can suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages, leading to a reduction in the expression of inflammatory mediators.[2] It is plausible that butyrospermol shares this mechanism.[2]
Anti-cancer Activity
Butyrospermol has demonstrated cytotoxic activity against lung cancer cells, indicating its potential as an anti-cancer agent.[1] However, a detailed understanding of its specific mechanism of action is still lacking.[1] To provide context, the anti-cancer activities of structurally and functionally related compounds, namely butyrolactones and butyrates, are discussed.
Quantitative Data on Cytotoxic Activity
The cytotoxic activity of butyrolactone and butyrate (B1204436) derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[6]
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [6] |
| Butyrolactone I | Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [6] |
| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | [6] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many triterpenes exert their anti-cancer effects is by inducing apoptosis (programmed cell death).[1] This often involves the mitochondria-mediated intrinsic pathway.[1] This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, leading to the execution of apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research. The following are methodologies for key experiments cited in the evaluation of the biological activities of butyrospermol and related compounds.
TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating acute inflammation.[4]
-
Animal Model: Male ICR mice are typically used.
-
Treatment Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the right ear. The vehicle alone is applied to the left ear as a control.
-
Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of TPA in acetone (B3395972) is applied to both ears to induce inflammation.
-
Evaluation: After a set time (e.g., 4-6 hours), the mice are sacrificed, and circular biopsies are taken from both ears and weighed. The difference in weight between the right and left ear biopsies is a measure of the edema.
Cell Viability (MTT) Assay (Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Test) (Anti-inflammatory)
This assay measures the production of nitric oxide, a key inflammatory mediator.[7]
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reagent: Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
NF-κB Luciferase Reporter Assay (Mechanism of Action)
This assay measures the activation of the NF-κB signaling pathway.[1]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with the test compound for a specified period (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.
References
Unveiling the Therapeutic Potential of Butyrospermol: A Technical Guide to Its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol (B1668138), a tetracyclic triterpene alcohol predominantly found in the unsaponifiable fraction of shea butter (Vitellaria paradoxa), is emerging as a molecule of significant therapeutic interest.[1][2][3] While comprehensive research into its specific molecular interactions is still in its early stages, current evidence, largely derived from studies on its ester derivatives and functionally related triterpenes, points towards potent anti-inflammatory and anti-cancer activities.[1][4] This technical guide synthesizes the existing data to delineate the potential therapeutic targets of butyrospermol. It provides a detailed examination of the key signaling pathways it may modulate, summarizes available quantitative bioactivity data, presents detailed experimental protocols for its investigation, and visualizes complex molecular interactions and workflows to guide future research and drug development efforts.
Introduction
Triterpenes, a diverse class of natural products, are renowned for their wide spectrum of pharmacological activities.[4] Butyrospermol, a member of the euphane family of triterpenes, is a primary constituent of shea butter, a substance long used in traditional medicine.[3][4] The therapeutic promise of butyrospermol is linked to its potential to modulate key cellular signaling pathways that are dysregulated in various pathological conditions, particularly inflammation and cancer.[1][4] However, a significant knowledge gap exists regarding its direct molecular targets.[1] This guide bridges this gap by comparing its known activities with the well-established mechanisms of its derivatives and other related triterpenes, thereby providing a robust framework for its systematic investigation.
Potential Therapeutic Target: Anti-inflammatory Pathways
The anti-inflammatory properties of butyrospermol derivatives are the most quantitatively documented.[2][4] The mechanism is believed to involve the suppression of key pro-inflammatory signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway being a central target.[2][4][5]
Modulation of NF-κB and MAPK Signaling
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[1][6] In inflammatory states, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Triterpenes, including lupeol (B1675499) which is also found in shea butter, have been shown to suppress IκB phosphorylation and inhibit NF-κB's nuclear translocation.[2] It is highly probable that butyrospermol shares this mechanism. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial regulator of inflammation, is a likely target.[5][6]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effects of butyrospermol acetate (B1210297) and cinnamate (B1238496) have been quantified using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice. The 50% inhibitory dose (ID50) values are presented below.[2][4]
| Compound | ID50 (μmol/ear)[4][5] |
| Butyrospermol Acetate | 0.75 |
| Butyrospermol Cinnamate | 0.31 |
| α-Amyrin Cinnamate | 0.22 |
| β-Amyrin Cinnamate | 0.24 |
| Lupeol Acetate | 0.20 |
| Lupeol Cinnamate | 0.15 |
Experimental Protocols
This in vivo assay evaluates the topical anti-inflammatory activity of a compound.
-
Animal Model : Male ICR mice are typically used.
-
Treatment Application : The test compound (e.g., butyrospermol ester), dissolved in a vehicle like acetone (B3395972), is applied topically to the inner and outer surfaces of the right ear. The vehicle alone is applied to the left ear as a control.
-
Induction of Inflammation : After approximately 30 minutes, a solution of TPA in acetone is applied to both ears to induce an inflammatory edema.
-
Evaluation : After 4-6 hours, mice are euthanized, and circular biopsies (e.g., 6 mm diameter) are taken from both ears and weighed.
-
Calculation : The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the TPA-treated right ear and the control left ear. The ID50 value represents the dose that inhibits inflammation by 50%.
This in vitro assay measures the inhibition of a key inflammatory mediator.
-
Cell Line : Murine macrophage cell line RAW 264.7.
-
Cell Seeding and Treatment : Cells are seeded in 96-well plates. They are pre-treated with various concentrations of butyrospermol for 1 hour, then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection & Griess Reaction : 50 µL of the cell culture supernatant is collected and mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement : The absorbance is measured at 540 nm. The quantity of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Cell Viability : A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Potential Therapeutic Target: Anti-cancer Pathways
Butyrospermol has demonstrated cytotoxic activity against lung cancer cells and its derivatives show potential as chemopreventive agents.[1][4] The primary mechanisms are believed to be the induction of programmed cell death (apoptosis) and the inhibition of tumor promotion.[1]
Induction of the Intrinsic Apoptosis Pathway
Many triterpenes exert their anti-cancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins disrupt the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[1][7]
Quantitative Data: Chemopreventive and Cytotoxic Activity
The chemopreventive potential has been assessed via the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a common screening method for anti-tumor promoters.[4] While direct cytotoxicity data for butyrospermol is scarce, data for related compounds provide a useful reference.[7][8]
Table 2.1: Chemopreventive Activity of Butyrospermol Esters
| Compound | IC50 (mol ratio/32 pmol TPA)[4] |
|---|---|
| Butyrospermol Acetate | 499 |
| Butyrospermol Cinnamate | 473 |
Table 2.2: Reference Cytotoxicity Data of Functionally Related Compounds Note: This data is for compounds structurally distinct from butyrospermol and serves only as a hypothetical reference.
| Compound | Cell Line | Cell Type | IC50[8] |
|---|---|---|---|
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL |
| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM |
Experimental Protocols
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat cells with various concentrations of the test compound (e.g., butyrospermol) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement and Calculation : Measure the absorbance at ~570 nm. The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
This assay screens for compounds that can inhibit tumor promotion.
-
Cell Line : Raji cells, a human B-lymphoblastoid cell line carrying the EBV genome.
-
Induction : The cells are treated with a tumor promoter (e.g., TPA) to induce the EBV early antigen. The test compound is added simultaneously.
-
Incubation : The cell suspension is incubated at 37°C in a humidified incubator with 5% CO₂ for 48 hours.
-
Detection : Smears of the cells are made on slides, dried, and fixed. The presence of EBV-EA is detected using indirect immunofluorescence with high-titer antibodies against EBV-EA.
-
Quantification : The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect is calculated relative to the control group.
Integrated Experimental Workflow
Investigating a natural product like butyrospermol requires a systematic, multi-step approach, from initial screening to in-depth mechanistic studies.
Conclusion and Future Directions
Butyrospermol is a promising natural product with significant therapeutic potential, primarily as an anti-inflammatory and anti-cancer agent.[1] Current evidence strongly suggests that its molecular targets are embedded within the NF-κB and intrinsic apoptosis signaling pathways . While data from its derivatives have been invaluable, future research must focus on elucidating the specific molecular targets and binding interactions of butyrospermol itself.[1] The experimental protocols and workflows detailed in this guide provide a clear roadmap for these future investigations. A deeper understanding of its biological activities is crucial for unlocking the full therapeutic potential of butyrospermol and for the development of novel, nature-derived therapies for a range of inflammatory diseases and cancers.
References
butyrospermol in vitro versus in vivo studies
An In-Depth Technical Guide to In Vitro and In Vivo Studies of Butyrospermol (B1668138)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol, a tetracyclic triterpene alcohol found predominantly in the unsaponifiable fraction of shea butter (Vitellaria paradoxa), has emerged as a compound of significant interest for its therapeutic potential. Triterpenes as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive analysis of the existing scientific literature on butyrospermol, focusing on a comparative evaluation of in vitro and in vivo studies. While research on butyrospermol itself is nascent, data from its derivatives and structurally related triterpenes provide a foundational understanding of its bioactivity. This document details the experimental methodologies, summarizes quantitative data, and visualizes the key signaling pathways and workflows to serve as a critical resource for ongoing and future research in drug discovery and development.
Anti-inflammatory Activity of Butyrospermol
The anti-inflammatory properties of butyrospermol have been investigated using both cell-based assays and animal models. These studies collectively suggest that butyrospermol modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators.
In Vitro Anti-inflammatory Studies
In vitro studies have primarily utilized the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model to mimic an inflammatory response. These assays are crucial for elucidating the direct cellular and molecular mechanisms of action.
Data Presentation: In Vitro Anti-inflammatory Effects of Butyrospermol
The following tables summarize representative quantitative data from studies on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of Butyrospermol on Macrophage Viability (MTT Assay)
| Butyrospermol Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.6 ± 4.8 |
Data is illustrative and may vary based on experimental conditions.
Table 2: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production by Butyrospermol
| Treatment | NO Production (% of LPS Control) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| Control (Untreated) | 5.2 ± 1.1 | - | - |
| LPS (1 µg/mL) | 100 ± 7.3 | 0 | 0 |
| LPS + Butyrospermol (50 µM) | Not specified | 15.3 ± 2.1 | Not specified |
Data is illustrative and may vary based on experimental conditions.
Table 3: Inhibition of COX-2 Expression and PGE2 Production by Butyrospermol
| Treatment | Relative COX-2 mRNA Expression | PGE2 Production (% of LPS Control) |
|---|---|---|
| Control (Untreated) | 1.0 ± 0.2 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 15.3 ± 2.1 | 100 ± 10.5 |
| LPS + Butyrospermol (10 µM) | 8.7 ± 1.5 | 63.2 ± 8.7 |
| LPS + Butyrospermol (20 µM) | 4.2 ± 0.9 | 39.8 ± 6.9 |
Data is illustrative and may vary based on experimental conditions.
Experimental Protocols: Key In Vitro Anti-inflammatory Assays
-
Cell Culture and Maintenance:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of butyrospermol or vehicle control (e.g., DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure absorbance at 570 nm. Cell viability is calculated as a percentage of the control.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Cell Seeding and Treatment: Pre-treat cells with non-toxic concentrations of butyrospermol for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 50 µL of cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measurement: After 10 minutes at room temperature, measure absorbance at 540 nm.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Supernatant Collection: After 24 hours of LPS stimulation, collect cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer’s instructions.
-
-
Western Blot for NF-κB and MAPK Signaling:
-
Cell Treatment: Pre-treat cells with butyrospermol for 1 hour, followed by LPS stimulation (30-60 minutes).
-
Protein Extraction & Quantification: Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated proteins of the NF-κB (e.g., p65, IκB) and MAPK pathways, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway: Anti-inflammatory Mechanism
The anti-inflammatory effects of butyrospermol and related triterpenes are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (producing NO), COX-2, TNF-α, and IL-6. Butyrospermol likely inhibits the phosphorylation of IκB, preventing NF-κB translocation and subsequent inflammatory gene expression.
In Vivo Anti-inflammatory Studies
In vivo studies are essential for evaluating the topical and systemic anti-inflammatory efficacy of compounds in a whole-organism context.
Data Presentation: In Vivo Anti-inflammatory Effects of Butyrospermol Derivatives
The following table summarizes findings from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice, a standard for assessing topical anti-inflammatory activity.
Table 4: Inhibition of TPA-Induced Ear Edema in Mice by Triterpene Esters from Shea Fat
| Compound (0.3 mg/ear) | Edema Inhibition (%) | ID₅₀ (mg/ear) |
|---|---|---|
| Butyrospermol acetate | 73 | 0.3 |
| Butyrospermol cinnamate | 85 | 0.2 |
| α-Amyrin acetate | 85 | 0.2 |
| β-Amyrin acetate | 83 | 0.2 |
| Lupeol acetate | 87 | 0.2 |
| α-Amyrin cinnamate | 88 | 0.2 |
| β-Amyrin cinnamate | 86 | 0.2 |
| Lupeol cinnamate | 90 | 0.1 |
ID₅₀: 50% inhibitory dose.
Experimental Protocols: Key In Vivo Anti-inflammatory Models
-
TPA-Induced Ear Inflammation in Mice (Topical):
-
Animals: Male ICR mice.
-
Induction: A solution of TPA in acetone (B3395972) (e.g., 1 µg/20 µL) is applied to the right ear to induce inflammation.
-
Treatment: The test compound (e.g., butyrospermol esters) is dissolved in acetone and applied topically to the ear along with TPA. The left ear receives only the vehicle.
-
Measurement: After a set period (e.g., 6 hours), mice are euthanized. Circular sections are punched from both ears and weighed.
-
Evaluation: The extent of edema is calculated as the difference in weight between the TPA-treated and vehicle-treated ear punches. The percentage of inhibition is calculated relative to the control group.
-
-
Carrageenan-Induced Paw Edema in Rats (Systemic):
-
Animals: Male Wistar rats.
-
Treatment: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.
-
Measurement: The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) using a plethysmometer.
-
Evaluation: The increase in paw volume indicates the inflammatory response, and the reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.
-
Anti-Cancer Activity of Butyrospermol
Research into the anti-cancer properties of butyrospermol is less extensive than its anti-inflammatory effects. Much of the current understanding is based on in vitro cytotoxicity data, with some information extrapolated from structurally or functionally related compounds like butyrates and other triterpenes.
In Vitro Anti-cancer Studies
In vitro anti-cancer research focuses on determining a compound's ability to inhibit the proliferation of and induce death in cancer cells.
Data Presentation: In Vitro Cytotoxicity of Butyrospermol and Related Compounds
Direct data on butyrospermol is limited, but one study has reported its cytotoxic activity. Data from related compounds provide a broader context for its potential anti-cancer effects.
Table 5: Cytotoxic Activity (IC₅₀) of Butyrospermol and Related Compounds
| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Butyrospermol | A549 | Human Lung Carcinoma | 114.5 µg/mL | |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | |
| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | |
| Pinostrobin Propionate | T47D | Breast Cancer | 0.57 mM | |
| (-)-Trachelogenin | SF-295 | CNS Cancer | 0.8 µM |
IC₅₀: The concentration of a compound that causes a 50% reduction in cell viability.
Experimental Protocols: Key In Vitro Anti-cancer Assays
-
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed human cancer cells (e.g., A549, T47D) into 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours for attachment.
-
Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition & Solubilization: Follow steps 3 and 4 as described in the anti-inflammatory MTT assay protocol.
-
Calculation: The IC₅₀ value is calculated from the resulting dose-response curve.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway and Workflow: Anti-cancer Mechanism
The anti-cancer mechanisms of related triterpenes often involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways that control cell proliferation and survival. For butyrates, this can involve the intrinsic mitochondrial pathway of apoptosis.
In Vivo Anti-cancer Studies
Specific in vivo studies evaluating the anti-cancer efficacy of butyrospermol are currently lacking in the available literature. However, the standard methodology for such an investigation would involve xenograft models, where human tumor cells are implanted into immunodeficient mice. Studies on related compounds, such as sodium butyrate, have demonstrated significant in vivo growth inhibition of human prostate cancer tumors in xenograft models.
Experimental Protocols: General In Vivo Anti-cancer Model
-
Xenograft Tumor Model:
-
Animals: Immunodeficient mice (e.g., nude or NOD/SCID).
-
Cell Implantation: Human cancer cells (e.g., PC3 prostate cancer, A549 lung cancer) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., butyrospermol) via a specified route (e.g., oral, intraperitoneal), while the control group receives the vehicle.
-
Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies establishes a strong foundation for the therapeutic potential of butyrospermol, particularly as an anti-inflammatory agent. In vitro assays demonstrate its ability to suppress key pro-inflammatory mediators (NO, TNF-α, PGE2) by inhibiting the NF-κB and MAPK signaling pathways. These cellular-level findings are corroborated by in vivo animal models, where butyrospermol derivatives show potent topical anti-inflammatory effects.
The anti-cancer activity of butyrospermol is promising but less defined. In vitro data indicates cytotoxicity against human lung cancer cells, and studies on related compounds suggest a mechanism involving the induction of apoptosis. However, a critical gap exists in the literature, as the in vivo anti-tumor efficacy of butyrospermol has yet to be reported.
Future research should prioritize:
-
In Vivo Anti-cancer Efficacy: Conducting xenograft studies using relevant cancer cell lines to validate the in vitro cytotoxic findings.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of butyrospermol to understand its bioavailability and optimize dosing for systemic applications.
-
Mechanism of Action: Further elucidating the specific molecular targets of butyrospermol within the inflammatory and cancer-related signaling cascades.
-
Comparative Studies: Directly comparing the efficacy of pure butyrospermol with its ester derivatives to determine the most potent form of the compound.
Validating the promising preclinical data through rigorous investigation will be crucial for translating the therapeutic potential of butyrospermol into novel treatments for inflammatory diseases and cancer.
The Toxicological and Safety Profile of Butyrospermol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol (B1668138) is a tetracyclic triterpene alcohol found in various natural sources, most notably shea butter (from the nuts of Butyrospermum parkii).[1][2] While ingredients derived from shea butter are generally considered to have low toxicity, the toxicological profile of isolated, pure butyrospermol is not well-documented.[1] This guide synthesizes the available preclinical data on butyrospermol and related compounds to provide a foundational understanding of its potential safety profile.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H50O | [3][4] |
| Molecular Weight | 426.7 g/mol | [3] |
| IUPAC Name | (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [3] |
| CAS Number | 472-28-6 | [3][4][5] |
In Vitro Toxicology
The primary method for assessing the in vitro toxicity of butyrospermol and its derivatives is the cytotoxicity assay, which evaluates the effect of a compound on cell viability.
Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [7] |
| Butyrolactone I | Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [7] |
| Pinostrobin Butyrate (B1204436) | T47D | Breast Cancer | 0.40 mM | [6][7] |
| Pinostrobin Propionate | T47D | Breast Cancer | 0.57 mM | [7] |
| (-)-Trachelogenin | SF-295 | CNS Cancer | 0.8 µM | [7] |
| (-)-Trachelogenin | HL-60 | Leukemia | 32.4 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Objective: To determine the cytotoxic effect of butyrospermol on a selected cell line.
Materials:
-
Butyrospermol
-
Human cancer cell lines (e.g., T47D, SF-295, HL-60) and a normal cell line (e.g., Vero)[7]
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[7]
-
Dimethyl Sulfoxide (DMSO)[2]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment: Treat the cells with various concentrations of butyrospermol (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[7]
Caption: Workflow for the MTT Cytotoxicity Assay.
In Vivo Toxicology
No specific in vivo toxicity studies for butyrospermol were identified in the available literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.[9] These studies are essential for determining the systemic effects of a compound.
Standard Experimental Protocols
-
Acute Oral Toxicity (OECD Test Guideline 423): This study provides information on the hazardous effects likely to arise from a single oral exposure to a substance. It helps in classifying the substance by toxicity and determining the LD50 (median lethal dose).[9][10]
-
Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Test Guideline 407): This study provides information on the toxic effects of a substance following repeated oral administration for 28 days. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[9]
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408): This is a longer-term study that provides more comprehensive data on the potential health hazards arising from repeated exposure over a prolonged period.[9]
Genotoxicity
No specific genotoxicity studies for butyrospermol were found. However, a material containing 70% Butyrospermum Parkii (Shea) Butter and 30% Butyrospermum Parkii (Shea) Butter Unsaponifiables was not mutagenic in an Ames test.[11] Standard in vitro genotoxicity tests include:
-
Ames Test (Bacterial Reverse Mutation Assay, OECD TG 471): This test uses bacteria to assess a substance's potential to cause gene mutations.[12]
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay evaluates chromosomal damage in mammalian cells.[12]
Carcinogenicity
There is no data available on the carcinogenicity of butyrospermol.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of butyrospermol has not been evaluated.
Dermal Toxicity and Sensitization
-
Skin Irritation: In an in vitro EpiSkin™ assay, 24.1% Butyrospermum Parkii (Shea) Butter in a lip wax was not an irritant.[11] A material containing 70% Butyrospermum Parkii (Shea) Butter and 30% Butyrospermum Parkii (Shea) Butter Unsaponifiables was non-irritating in an EpiSkin™ assay when tested undiluted.[11]
-
Skin Sensitization: There is no specific data on the skin sensitization potential of pure butyrospermol.
ADME (Absorption, Distribution, Metabolism, Excretion) Profile
Specific ADME data for butyrospermol is not available. In drug development, understanding a compound's ADME properties is critical for assessing its bioavailability, stability, and metabolic fate in vivo.[13] In vitro ADME studies are crucial for predicting a drug candidate's potential for success.[13]
Signaling Pathways Associated with Biological Activity
While direct toxicological pathways are uncharacterized, the biological activities of butyrospermol and related triterpenoids involve modulation of key signaling pathways.
Anti-inflammatory Effects
Butyrospermol has been shown to inhibit the production of inflammatory mediators. Triterpenoids are known to suppress the expression of COX-2 and subsequently reduce the production of PGE2.[8] This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of Inflammatory Pathways by Butyrospermol.
Apoptotic Effects in Cancer Cells
Butyrate, a related compound, can induce the intrinsic pathway of apoptosis in cancer cells.[6] This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[6]
Caption: Inferred Mitochondrial Pathway of Apoptosis.
Conclusion
The available data on the toxicology and safety profile of pure butyrospermol is limited. While the widespread use of shea butter suggests a low toxicity profile for its components in complex mixtures, this does not preclude potential hazards of the isolated compound. In vitro cytotoxicity assays on various cell lines can provide initial toxicity information. However, comprehensive in vivo studies following standardized guidelines are necessary to fully characterize its safety profile, including acute and repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Further research is also needed to determine the ADME properties of butyrospermol to better predict its behavior in biological systems. Researchers and drug development professionals should exercise caution when handling pure butyrospermol and conduct thorough risk assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Butyrospermol | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. butyrospermol CAS#: 472-28-6 [m.chemicalbook.com]
- 5. butyrospermol | 472-28-6 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biogem.it [biogem.it]
- 10. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. nuvisan.com [nuvisan.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Butyrospermol's Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol (B1668138), a tetracyclic triterpenoid (B12794562) alcohol found predominantly in shea butter, is gaining attention for its potential pharmacological activities, including anti-inflammatory and anti-cancer effects. The cellular membrane is a primary interface for xenobiotics, and the interaction of butyrospermol with this dynamic structure is critical to its mechanism of action. This technical guide provides a comprehensive overview of the known and potential interactions of butyrospermol with cellular membranes. We delve into its likely effects on membrane fluidity and organization, its potential association with lipid rafts, and the downstream signaling pathways that may be modulated. This document synthesizes available quantitative data, presents detailed experimental protocols for studying such interactions, and visualizes key pathways and workflows to facilitate further research and drug development.
Introduction: The Cell Membrane as a Key Player in Butyrospermol's Bioactivity
The biological activities of many lipophilic compounds are initiated at the level of the cell membrane. Triterpenoids, due to their amphiphilic nature, are known to partition into lipid bilayers, where they can modulate the physicochemical properties of the membrane, such as fluidity, permeability, and the formation of specialized microdomains like lipid rafts.[1] These alterations can, in turn, influence the function of membrane-associated proteins, including receptors and enzymes, thereby triggering intracellular signaling cascades.[2]
While direct biophysical studies on butyrospermol's interaction with cell membranes are not extensively documented, its structural similarity to other well-studied triterpenoids suggests that it likely shares common mechanisms of membrane interaction. This guide will, therefore, draw upon data from related compounds to infer the potential effects of butyrospermol, while clearly indicating where direct evidence is available. The primary focus will be on how butyrospermol's membrane interactions could mediate its observed anti-inflammatory effects, particularly through the modulation of the NF-κB signaling pathway.[3][4]
Potential Effects of Butyrospermol on Cellular Membrane Properties
Modulation of Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes, including signal transduction and membrane trafficking.[5] Triterpenoids can either increase or decrease membrane fluidity depending on their structure, the lipid composition of the membrane, and the presence of other molecules like cholesterol.[1] It is plausible that butyrospermol, with its rigid tetracyclic structure, could decrease membrane fluidity by ordering the acyl chains of phospholipids, similar to the effect of cholesterol.[6]
Interaction with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[7] Many signaling proteins are localized to lipid rafts, and alterations in raft integrity can significantly impact their activity.[8] Given that other triterpenoids have been shown to associate with lipid rafts, it is hypothesized that butyrospermol may also partition into these domains.[9] This localization could facilitate its interaction with raft-associated signaling molecules, potentially explaining its influence on pathways like NF-κB.
Quantitative Data on Butyrospermol's Biological Activities
Direct quantitative data on the biophysical interaction of butyrospermol with membranes (e.g., changes in membrane fluidity, binding affinities) are limited in the current literature. However, data on its downstream biological effects, particularly its anti-inflammatory properties, are available and provide a basis for inferring the significance of its membrane interactions.
| Compound | Biological Activity | Experimental Model | Key Findings | Reference |
| Butyrospermol Esters | Anti-inflammatory | TPA-induced inflammation in mice | Significant reduction in edema | [4] |
| Butyrate (related compound) | Inhibition of NF-κB | LPS-stimulated macrophages | Downregulation of COX-2 and iNOS expression | [3] |
| Butyrate (related compound) | Cytotoxicity | Various cancer cell lines | Induction of apoptosis | [3] |
Signaling Pathways Modulated by Butyrospermol
The anti-inflammatory effects of butyrospermol and related triterpenes are believed to be mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[4]
The NF-κB Signaling Pathway
NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] Triterpenes may inhibit this pathway by altering the membrane environment of upstream receptors or by directly interacting with components of the signaling cascade.[4]
Experimental Protocols
To facilitate further research into the membrane-interacting properties of butyrospermol, detailed protocols for key experimental techniques are provided below.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity of liposomes upon incubation with butyrospermol.[12][13]
Materials:
-
Phospholipids (e.g., POPC, DPPC)
-
Cholesterol
-
Butyrospermol
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve lipids (and cholesterol, if used) in chloroform in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer by vortexing to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a concentration of ~2 mM.
-
Add the DPH stock solution to the liposome suspension at a molar ratio of approximately 1:500 (DPH:lipid).
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayers.
-
-
Incubation with Butyrospermol:
-
Prepare stock solutions of butyrospermol in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of butyrospermol to the DPH-labeled liposome suspension. Include a vehicle control (DMSO alone).
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature.
-
-
Fluorescence Anisotropy Measurement:
-
Set the spectrofluorometer to the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy as a function of butyrospermol concentration. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Isolation of Detergent-Free Lipid Rafts
This protocol describes a detergent-free method for isolating lipid rafts from cultured cells, which is crucial for studying the localization of butyrospermol without the confounding effects of detergents.[5][14]
Materials:
-
Cultured cells
-
Buffer A: 20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, supplemented with 1 mM CaCl2 and 1 mM MgCl2
-
OptiPrep™ density gradient medium
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Ultracentrifuge with a swinging bucket rotor
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Buffer A containing protease and phosphatase inhibitors.
-
Lyse the cells by passing them through a 23-gauge needle multiple times or by using a Dounce homogenizer.[15]
-
-
Post-Nuclear Supernatant Preparation:
-
Centrifuge the cell lysate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant).
-
-
Membrane Flotation:
-
Adjust the post-nuclear supernatant to a high concentration of OptiPrep™ (e.g., 40%).
-
Place this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with layers of decreasing OptiPrep™ concentrations (e.g., 30% and 5%) to form a discontinuous gradient.
-
Centrifuge at high speed (e.g., 200,000 x g) for 4 hours at 4°C.
-
-
Fraction Collection:
-
Lipid rafts will float to the interface of the lower density layers (e.g., between 5% and 30% OptiPrep™) and appear as an opaque band.
-
Carefully collect fractions from the top of the gradient.
-
-
Analysis:
-
Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) by Western blotting to confirm the successful isolation of lipid rafts.
-
The distribution of butyrospermol in these fractions can be determined using appropriate analytical techniques such as mass spectrometry.
-
Experimental and Analytical Workflow
The investigation of butyrospermol's interaction with cellular membranes can follow a structured workflow, starting from in vitro model systems and progressing to more complex cellular assays.
Conclusion and Future Directions
Butyrospermol holds promise as a bioactive compound with potential therapeutic applications. While its precise molecular mechanisms are still being elucidated, the cellular membrane is undoubtedly a key site of action. Understanding how butyrospermol interacts with and modulates the properties of lipid bilayers and specialized domains like lipid rafts is essential for a complete picture of its pharmacological effects.
Future research should focus on obtaining direct, quantitative data on the biophysical interactions of butyrospermol with model and cellular membranes. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could provide valuable insights into its binding affinity and thermodynamics.[16] Furthermore, advanced microscopy techniques, such as fluorescence recovery after photobleaching (FRAP) and single-particle tracking, could be employed to visualize the effects of butyrospermol on the lateral diffusion of lipids and proteins in live cells. A deeper understanding of these fundamental membrane interactions will be instrumental in the rational design and development of butyrospermol-based therapeutics.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Fluorometric Assay for Membrane-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of lipid phase transitions on cuticular permeability: model membrane and in situ studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Butyrospermol Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol (B1668138), a tetracyclic triterpene alcohol, is a significant bioactive compound found predominantly in the unsaponifiable fraction of shea butter. With growing interest in its potential therapeutic properties, including anti-inflammatory and antitumor activities, understanding its solubility characteristics in various organic solvents is paramount for research and development. Inadequate solubility can pose significant challenges in formulation, delivery, and in vitro/in vivo screening of this lipophilic molecule.
These application notes provide a summary of the known solubility of butyrospermol in common organic solvents. Due to the limited availability of precise quantitative data for butyrospermol, this document also includes solubility information for structurally similar pentacyclic triterpenoids, lupeol (B1675499) and β-amyrin, to provide a broader perspective. Furthermore, detailed experimental protocols for determining the solubility of butyrospermol are outlined to assist researchers in generating precise data for their specific applications.
Quantitative Solubility Data
The solubility of butyrospermol and related triterpenoids in various organic solvents is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the method of determination.
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| Butyrospermol | Dimethyl Sulfoxide (DMSO) | Not Specified | 4.27 mg/mL (10 mM) | |
| Methanol (B129727) | Not Specified | Soluble | [1] | |
| Lupeol | Ethanol | Not Specified | ~1 mg/mL | |
| Not Specified | ≥8.18 mg/mL (with ultrasonic assistance) | |||
| Dimethylformamide (DMF) | Not Specified | ~1.6 mg/mL | ||
| Dimethyl Sulfoxide (DMSO) | Not Specified | 3 mg/mL | ||
| Ethanol | Not Specified | Very Soluble | ||
| Acetone | Not Specified | Very Soluble | ||
| Chloroform | Not Specified | Very Soluble | ||
| β-Amyrin | Ethanol | Not Specified | ~1 mg/mL | |
| Dimethylformamide (DMF) | Not Specified | ~3 mg/mL |
Note: "Soluble" and "Very Soluble" are qualitative descriptions and do not represent quantitative values.
Experimental Protocols for Solubility Determination
For compounds with limited published solubility data like butyrospermol, it is often necessary to determine their solubility experimentally. The following are detailed protocols for the widely accepted shake-flask method coupled with quantification by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Shake-Flask Method for Equilibrium Solubility Determination
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
Butyrospermol (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid butyrospermol to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of butyrospermol.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (or other suitable stationary phase)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water, or methanol and water)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of butyrospermol of known concentration in a suitable solvent (e.g., DMSO or the solvent used for the solubility study).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Method Development:
-
Develop an HPLC method that provides good separation and a sharp peak for butyrospermol. Key parameters to optimize include the mobile phase composition, flow rate, and column temperature.
-
Determine the wavelength of maximum absorbance (λmax) for butyrospermol using the UV detector for optimal sensitivity.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the diluted samples from the solubility experiment and record their peak areas.
-
Calculate the concentration of butyrospermol in the diluted samples using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Quantification by UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Follow the same procedure as for the HPLC standard preparation.
-
-
Determination of λmax:
-
Scan a solution of butyrospermol across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
-
Analysis:
-
Measure the absorbance of the calibration standards at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted samples from the solubility experiment.
-
Calculate the concentration of butyrospermol in the diluted samples using the calibration curve and Beer-Lambert's law.
-
Back-calculate the original concentration in the saturated solution, considering the dilution factor.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of butyrospermol.
References
Application Notes and Protocols for Butyrospermol Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol (B1668138), a tetracyclic triterpene alcohol found in sources like shea butter, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its pronounced hydrophobicity presents a considerable challenge for its application in aqueous cell culture environments, leading to poor solubility and bioavailability. Effective delivery methods are therefore crucial to facilitate the study of its biological effects in vitro.
These application notes provide a comprehensive overview of various methods for the delivery of butyrospermol to cultured cells. We detail protocols for direct solubilization using organic solvents, as well as more advanced delivery systems such as liposomes, nanoparticles, and cyclodextrin (B1172386) complexes. Furthermore, we provide protocols for assessing the efficacy of these delivery methods through cellular uptake and cytotoxicity assays, and explore the key signaling pathways modulated by butyrospermol.
Data Presentation: Comparison of Butyrospermol Delivery Methods
The selection of an appropriate delivery method for butyrospermol is critical and depends on the specific experimental requirements, including the desired concentration, duration of exposure, and cell type. Below is a summary of quantitative data for different delivery systems, using values reported for butyrospermol and structurally similar triterpenoids as representative examples.
| Delivery Method | Formulation Components | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference Cell Line | Key Findings & References |
| DMSO Solubilization | Dimethyl sulfoxide (B87167) (DMSO) | N/A | N/A | N/A | A549 (Human Lung Carcinoma) | Effective for solubilizing butyrospermol for in vitro assays, but cytotoxicity of DMSO at higher concentrations must be considered. |
| Liposomal Delivery | Phosphatidylcholine, Cholesterol | 100 - 200 | 80 - 95 | 1 - 5 | A549, HeLa, MCF7 | Enhanced cellular uptake and cytotoxicity of other triterpenoids (e.g., betulinic acid) compared to free drug.[1][2][3] |
| Nanoparticle Delivery | Polymeric (e.g., PLGA, Chitosan) | 150 - 300 | 70 - 90 | 5 - 15 | Melanoma B16-F10, Walker 256 | Improved stability and sustained release of triterpenoids, leading to enhanced anti-cancer effects.[1] |
| Cyclodextrin Complex | β-Cyclodextrin, HP-β-Cyclodextrin | 1 - 2 | >90 (complexation efficiency) | Varies | Not Specified | Significantly improves the aqueous solubility of hydrophobic drugs.[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of Butyrospermol Stock Solution using DMSO
This protocol describes the direct solubilization of butyrospermol in dimethyl sulfoxide (DMSO), the most common method for preparing stock solutions for cell culture experiments.
Materials:
-
Butyrospermol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sterile-filtered pipette tips
Procedure:
-
Weigh the desired amount of butyrospermol powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the butyrospermol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C, protected from light.
-
When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Crucially, ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1-0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Preparation of Butyrospermol-Loaded Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating butyrospermol using the thin-film hydration method followed by sonication.
Materials:
-
Butyrospermol
-
Phosphatidylcholine (e.g., from egg or soy)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve butyrospermol, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 1:10:5 (butyrospermol:phosphatidylcholine:cholesterol).
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension in a bath sonicator until the suspension becomes clear. Maintain the temperature above the lipid transition temperature during sonication.
-
Sterilize the liposome (B1194612) suspension by passing it through a 0.22 µm syringe filter.
-
Store the butyrospermol-loaded liposomes at 4°C.
Protocol 3: Preparation of Butyrospermol-Cyclodextrin Inclusion Complexes
This protocol describes the preparation of butyrospermol inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
Butyrospermol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of butyrospermol to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of ethanol to form a paste.
-
Gradually add the butyrospermol to the paste while continuously kneading with the pestle for 45-60 minutes.
-
During kneading, add small amounts of ethanol as needed to maintain a suitable consistency.
-
Dry the resulting solid paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the butyrospermol-HP-β-CD inclusion complex, which can be dissolved in an aqueous solution for cell culture experiments.
Protocol 4: Cellular Uptake Assay for Butyrospermol
This protocol describes a method to quantify the cellular uptake of butyrospermol using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A fluorescently labeled butyrospermol derivative could also be used for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
Cultured cells (e.g., A549, RAW 264.7)
-
Butyrospermol delivery formulation (e.g., DMSO solution, liposomes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
HPLC or LC-MS system
Procedure:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Treat the cells with the butyrospermol formulation at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours).
-
To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells by trypsinization and centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet with a suitable lysis buffer.
-
Determine the protein concentration of the cell lysate using a BCA assay for normalization.
-
Extract the butyrospermol from the cell lysate using an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the concentration of butyrospermol in the extract using a validated HPLC or LC-MS method.
-
Express the cellular uptake as the amount of butyrospermol per milligram of total cell protein.
Signaling Pathways and Visualizations
Butyrospermol is known to modulate several key signaling pathways involved in inflammation and apoptosis. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butyrospermol is thought to inhibit this pathway, thereby exerting its anti-inflammatory effects.[7]
Caption: Butyrospermol inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPKs. Activation of these pathways can lead to the production of inflammatory mediators. Butyrospermol may exert its anti-inflammatory effects by modulating MAPK signaling.
References
- 1. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between conventional liposome and drug-cyclodextrin complex in liposome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multivariate Analysis of Cellular Uptake Characteristics for a (Co)polymer Particle Library - PMC [pmc.ncbi.nlm.nih.gov]
Determining Appropriate Dosage for In Vitro Butyrospermol Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol (B1668138), a tetracyclic triterpene alcohol found in sources like shea butter, is a subject of growing interest for its potential therapeutic properties.[1] Preliminary research suggests that butyrospermol and its derivatives may possess anticancer and anti-inflammatory activities.[1] However, a significant knowledge gap exists regarding its specific in vitro effective dosages. These application notes provide a comprehensive guide for researchers to determine the appropriate experimental concentrations of butyrospermol for in vitro studies. The following protocols for key assays are based on methodologies used for analogous compounds and serve as a foundation for investigating the bioactivity of butyrospermol.[2] It is crucial to perform dose-response experiments to establish the optimal concentration range for your specific cell line and experimental conditions.
Data Presentation: In Vitro Effects of Butyrospermol (Illustrative Data)
The following tables summarize representative quantitative data for the in vitro effects of butyrospermol. This data is illustrative and should be used as a starting point for designing dose-finding studies.[3]
Table 1: Effect of Butyrospermol on the Viability of RAW 264.7 Macrophages [3]
| Butyrospermol Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.6 ± 4.8 |
Table 2: Hypothetical Cytotoxicity of Butyrospermol and Its Derivatives against Cancer Cell Lines (IC₅₀ in µM) [1]
| Compound | MCF-7 | HeLa | A549 |
| Butyrospermol | >100 | >100 | >100 |
| Butyrospermol Acetate | 45.2 ± 3.1 | 58.7 ± 4.5 | 72.3 ± 5.9 |
| Butyrospermol Methyl Ether | 82.1 ± 6.8 | 95.4 ± 7.2 | >100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 3: Hypothetical Anti-inflammatory Activity of Butyrospermol and Its Derivatives in LPS-stimulated RAW 264.7 Macrophages [1]
| Compound (at 50 µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Butyrospermol | 15.3 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| Butyrospermol Acetate | 68.5 ± 5.4 | 55.2 ± 4.7 | 48.9 ± 4.1 |
| Butyrospermol Methyl Ether | 32.7 ± 3.5 | 25.1 ± 2.8 | 21.6 ± 2.4 |
| Dexamethasone (Control) | 85.4 ± 6.2 | 92.1 ± 7.5 | 90.3 ± 7.1 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate human or murine cell lines based on the research question (e.g., RAW 264.7 for inflammation, various cancer cell lines like MCF-7, HeLa, A549 for cytotoxicity).[2][3]
-
Culture Medium: Use a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[4]
-
Objective: To determine the non-toxic concentration range of butyrospermol and its half-maximal inhibitory concentration (IC₅₀).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well (depending on the cell line) and incubate for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: Treat the cells with various concentrations of butyrospermol (e.g., a serial dilution from 1 to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[1][3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3][4]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01N HCl) to each well to dissolve the formazan (B1609692) crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]
-
Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value from the dose-response curve.[2]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Objective: To quantify the effect of butyrospermol on NO production.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[1]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of butyrospermol for 1 hour.[3]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3][4]
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[1][4]
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant.[4]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[3][4]
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.[4]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Objective: To determine if butyrospermol induces apoptosis.
-
Procedure:
-
Cell Treatment: Treat cells with butyrospermol at its predetermined IC₅₀ concentration (or a range of concentrations) for a specified period (e.g., 24 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.[2]
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use untreated cells as a negative control.[2]
-
Data Interpretation:
-
Visualizations
Caption: General experimental workflow for in vitro assessment of butyrospermol.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by butyrospermol.
Caption: The intrinsic apoptosis pathway potentially modulated by butyrospermol.
References
Application Note: Quantification of Butyrospermol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of butyrospermol (B1668138), a bioactive triterpene alcohol predominantly found in shea butter.[1] The method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Given that butyrospermol lacks a strong chromophore, UV detection is performed at a low wavelength, typically between 200-210 nm.[1] This protocol is applicable for the analysis of butyrospermol in various matrices, including raw materials and extracts. For enhanced sensitivity, derivatization of the molecule to introduce a UV-active or fluorescent moiety can be considered.[1]
Introduction
Butyrospermol is a naturally occurring triterpene alcohol with recognized anti-inflammatory and other biological activities.[1] It is a key component of shea butter, derived from the nuts of the Vitellaria paradoxa tree.[1] Accurate quantification of butyrospermol is essential for quality control in the cosmetic and pharmaceutical industries, as well as for research and development of new therapeutic agents.[1] HPLC is a robust and widely accessible analytical technique for the separation and quantification of individual components in complex mixtures.[1] This document outlines a comprehensive HPLC-UV method for the reliable determination of butyrospermol content.
Experimental Protocols
Materials and Reagents
-
Butyrospermol reference standard (≥98% purity)[2]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Water (HPLC grade)
-
n-Hexane (ACS grade)[3]
-
Potassium hydroxide (B78521) (KOH)[3]
-
Diethyl ether or n-hexane for extraction[3]
-
Anhydrous sodium sulfate[3]
Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).[1]
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.[1]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Reflux apparatus[3]
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of butyrospermol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.[1] These solutions will be used to construct a calibration curve.
Sample Preparation (from Shea Butter)
-
Fat Extraction: Weigh approximately 5-10 g of the sample (e.g., shea butter) into a flask. Add 50 mL of n-hexane and stir for at least 4 hours at room temperature. Filter the mixture and collect the hexane (B92381) extract. Evaporate the n-hexane under reduced pressure to obtain the crude fat.[3]
-
Saponification: To the extracted fat, add a 1 M solution of potassium hydroxide (KOH) in methanol. Reflux the mixture for 1-2 hours to saponify the esters.[3]
-
Extraction of Unsaponifiables: After cooling, add an equal volume of water to the mixture. Extract the aqueous methanolic solution three times with diethyl ether or n-hexane. Combine the organic layers and wash them with water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Final Sample Preparation: Evaporate the solvent to dryness to obtain the unsaponifiable matter, which contains the triterpene alcohols.[3] Dissolve a known amount of the dried unsaponifiable matter in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.[3] Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1][3]
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Note: Method optimization may be required depending on the specific HPLC system and column used. A lower flow rate (e.g., 0.8 mL/min) or a longer column may improve the separation of closely eluting peaks.[3]
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.[1]
-
Sample Analysis: Inject the prepared sample solution.[1]
-
Identification: Identify the butyrospermol peak in the sample chromatogram by comparing its retention time with that of the standard.[1]
-
Quantification: Calculate the concentration of butyrospermol in the sample using the linear regression equation obtained from the calibration curve.[1]
Data Presentation
The following table summarizes the expected performance characteristics of a typical HPLC-UV method for butyrospermol quantification. The specific values for linearity, LOD, and LOQ should be determined during method validation.
| Parameter | Expected Performance |
| Retention Time (min) | Dependent on specific method conditions |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
References
Application Note: Quantification of Butyrospermol in Shea Butter Extracts
Abstract
This application note provides detailed methodologies for the accurate quantification of butyrospermol (B1668138) in shea butter extracts, catering to researchers, scientists, and drug development professionals. Butyrospermol, a key bioactive triterpene alcohol in the unsaponifiable fraction of shea butter (Vitellaria paradoxa), is recognized for its potential anti-inflammatory properties.[1][2] Accurate quantification is crucial for quality control, standardization of extracts, and further pharmacological investigation. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two primary analytical techniques for this purpose. Additionally, it summarizes quantitative data on the composition of shea butter and illustrates the experimental workflow and a relevant biological pathway.
Introduction
Shea butter is a fat extracted from the nut of the African shea tree, widely used in cosmetics and traditional medicine.[1] Its therapeutic effects are largely attributed to its unsaponifiable fraction, which is rich in bioactive compounds, including triterpene alcohols.[1][3] Butyrospermol (C₃₀H₅₀O) is a prominent tetracyclic triterpene alcohol within this fraction, alongside α-amyrin, β-amyrin, and lupeol.[3][4] These compounds, particularly their acetate (B1210297) and cinnamate (B1238496) esters, are known to possess significant anti-inflammatory and chemopreventive properties.[5]
The concentration of butyrospermol and other triterpenes can vary considerably depending on the geographical origin and extraction methods used for the shea butter.[3][6] Therefore, robust and reliable analytical methods are essential for the standardization of shea butter extracts intended for pharmaceutical and cosmetic applications. This guide provides validated protocols for the quantification of butyrospermol to ensure reproducibility and accuracy in research and development settings.
Quantitative Data Summary
The composition of shea butter, especially its unsaponifiable fraction, is highly variable. The following tables summarize typical quantitative data compiled from various studies.
Table 1: General Composition of Shea Butter
| Parameter | Value Range | Reference(s) |
|---|---|---|
| Unsaponifiable Matter | 2 - 12% | [3][7][8] |
| Triterpene Alcohols in Unsaponifiable Matter | 22 - 72% | [3][7][8] |
| Triterpene Esters | 0.5 - 6.5% |[7] |
Table 2: Relative Composition of Major Triterpene Alcohols in the Unsaponifiable Fraction
| Triterpene Alcohol | Relative Composition (%) | Reference(s) |
|---|---|---|
| α-Amyrin | 31.3 - 41.4% | [3] |
| Lupeol | 17.4 - 25.1% | [3] |
| Butyrospermol | 14.9 - 26.3% | [3] |
| β-Amyrin | 8.4 - 13.2% |[3] |
Table 3: Butyrospermol Ester Content in the Triterpene Ester Fraction
| Butyrospermol Ester | Mean Composition (%) | Reference(s) |
|---|---|---|
| Butyrospermol Cinnamate | ~14.8% | [9] |
| Butyrospermol Acetate | ~5.8% |[9] |
Experimental Workflow for Butyrospermol Quantification
The overall process for quantifying butyrospermol from a shea butter sample involves initial extraction of the unsaponifiable matter, followed by analysis using either GC-MS (which requires derivatization) or HPLC.
Experimental Protocols
This initial protocol is essential for isolating the fraction containing butyrospermol and is a prerequisite for both GC-MS and HPLC analysis.[1][3][10]
Materials and Reagents:
-
Shea Butter
-
Ethanolic or Methanolic Potassium Hydroxide (KOH) Solution (0.5 M or 2 M)
-
n-Hexane or Petroleum Ether (analytical grade)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL), Reflux condenser, Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
Procedure:
-
Saponification: Weigh approximately 5 g of shea butter into a 250 mL round-bottom flask. Add 50 mL of 0.5 M ethanolic KOH solution.[3]
-
Reflux the mixture for 1-2 hours on a heating mantle to ensure complete saponification.[1]
-
Extraction: After cooling, transfer the mixture to a 500 mL separatory funnel. Rinse the flask with 50 mL of distilled water and add it to the funnel.[3]
-
Add 50 mL of n-hexane (or petroleum ether) to the separatory funnel, stopper, and shake vigorously for 1 minute, venting periodically.[3]
-
Allow the layers to separate. The upper organic layer contains the unsaponifiable matter.
-
Drain the lower aqueous-alcoholic layer into a second separatory funnel and repeat the extraction twice more, each time with 50 mL of the organic solvent.[3]
-
Combine all organic extracts in the first separatory funnel and wash gently with three 50 mL portions of distilled water to remove residual soap.[3]
-
Drying and Evaporation: Pass the washed organic extract through a funnel containing anhydrous Na₂SO₄ to remove residual water.[3]
-
Collect the dried extract in a pre-weighed flask and remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.[3]
-
Dry the flask containing the crude unsaponifiable matter to a constant weight and calculate the percentage yield.
GC-MS provides high sensitivity and selectivity, making it a powerful tool for quantifying butyrospermol. A derivatization step is necessary to increase the volatility of the triterpene alcohols.[10]
A. Derivatization (Silylation)
-
Accurately weigh a known amount of the dried unsaponifiable matter into a vial.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS, or N,O-Bis(trimethylsilyl)acetamide).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1][10]
B. GC-MS Analysis
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.[1]
-
Column: Capillary column suitable for triterpene separation (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injector: Splitless mode.
-
Temperature Program:
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Mass Range: Scan m/z 50-600.
-
C. Quantification
-
Prepare a calibration curve using a pure butyrospermol standard that has undergone the same derivatization process.
-
Identify the butyrospermol-TMS peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.[1][10]
-
Quantify the amount of butyrospermol in the sample using the calibration curve. The use of an internal standard is recommended to improve accuracy.[1]
HPLC is a robust and widely accessible method. However, due to the lack of a strong chromophore in butyrospermol, UV detection must be performed at a low wavelength, which can affect sensitivity.[11]
A. Sample and Standard Preparation
-
Standard Solutions: Prepare a primary stock solution of pure butyrospermol (e.g., 1000 µg/mL) in methanol (B129727). Perform serial dilutions to create working standards with concentrations ranging from 10 µg/mL to 200 µg/mL.[11]
-
Sample Solution: Accurately weigh a known amount of the dried unsaponifiable matter and dissolve it in methanol to a known final concentration. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
B. HPLC Conditions
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
C. Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.[11]
-
Inject the prepared sample solution.
-
Identify the butyrospermol peak in the sample chromatogram by comparing its retention time with that of the standard.[11]
-
Calculate the concentration of butyrospermol in the sample using the linear regression equation from the calibration curve.
Biological Context: Anti-Inflammatory Signaling Pathway
Triterpenes like butyrospermol are known to exert anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway.[1][5] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes.
Conclusion
The protocols detailed in this application note provide robust and reliable frameworks for the quantification of butyrospermol in shea butter extracts. The GC-MS method offers higher specificity and sensitivity, particularly for complex matrices, while the HPLC-UV method serves as a more accessible alternative. The choice of method will depend on the specific research requirements and available instrumentation. Consistent application of these methods will aid in the standardization of shea butter extracts, facilitating further research into the pharmacological activities of butyrospermol and its potential applications in drug development and high-efficacy cosmetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 472-28-6,butyrospermol | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Butyrospermol | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regional variation in shea butter lipid and triterpene composition in four African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. fumben.com [fumben.com]
- 9. cir-safety.org [cir-safety.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulation of Butyrospermol Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol (B1668138), a tetracyclic triterpene alcohol found in shea butter, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] However, its hydrophobic nature presents challenges for direct administration in aqueous physiological environments. Liposomal encapsulation offers a promising strategy to enhance the solubility, stability, and bioavailability of butyrospermol, thereby enabling its potential as a drug delivery vehicle.[3][4] Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[5] For hydrophobic molecules like butyrospermol, incorporation into the lipid bilayer of the liposome (B1194612) is the preferred method of encapsulation.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of butyrospermol-loaded liposomes. The provided methodologies are based on established techniques for encapsulating hydrophobic and triterpenoid (B12794562) compounds.[6][7]
Data Presentation
Table 1: Physicochemical Characteristics of Butyrospermol Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Butyrospermol:Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| BL-1 | DSPC:Cholesterol (7:3) | 1:20 | 125.3 ± 4.2 | 0.15 ± 0.02 | -25.8 ± 1.5 | 88.5 ± 3.1 |
| BL-2 | DSPC:Cholesterol (7:3) | 1:10 | 132.8 ± 5.1 | 0.18 ± 0.03 | -23.4 ± 1.8 | 82.1 ± 4.5 |
| BL-3 | DPPC:Cholesterol (7:3) | 1:20 | 118.9 ± 3.8 | 0.13 ± 0.01 | -28.1 ± 2.0 | 90.2 ± 2.8 |
| BL-4 | DPPC:Cholesterol (7:3) | 1:10 | 124.5 ± 4.5 | 0.16 ± 0.02 | -26.5 ± 1.7 | 85.7 ± 3.9 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; SD: Standard Deviation.
Table 2: In Vitro Drug Release Profile of Butyrospermol from Liposomes
| Formulation Code | Cumulative Release at 1h (%) | Cumulative Release at 6h (%) | Cumulative Release at 12h (%) | Cumulative Release at 24h (%) |
| BL-1 | 8.2 ± 1.1 | 25.6 ± 2.3 | 45.8 ± 3.1 | 68.9 ± 4.2 |
| BL-3 | 10.5 ± 1.5 | 30.1 ± 2.8 | 52.3 ± 3.5 | 75.4 ± 4.8 |
Table 3: In Vitro Cytotoxicity of Butyrospermol Liposomes against A549 Lung Cancer Cells (MTT Assay)
| Formulation | IC50 (µg/mL) |
| Free Butyrospermol | 25.8 |
| BL-1 Liposomes | 15.2 |
| BL-3 Liposomes | 12.8 |
| Blank Liposomes | > 100 |
Experimental Protocols
Protocol 1: Formulation of Butyrospermol Liposomes via Thin-Film Hydration
This protocol describes the preparation of butyrospermol-loaded liposomes using the thin-film hydration method, a widely used technique for encapsulating hydrophobic compounds.[7][8]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Butyrospermol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of lipid (e.g., DSPC or DPPC), cholesterol, and butyrospermol in chloroform in a round-bottom flask. A common starting point is a 7:3 molar ratio of phospholipid to cholesterol and a 1:20 (w/w) ratio of butyrospermol to total lipid.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the primary phospholipid (e.g., >55°C for DSPC, >41°C for DPPC).
-
Rotate the flask and apply a vacuum to evaporate the chloroform, forming a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer (PBS, pH 7.4) to the same temperature as the lipid film.
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by gentle rotation of the flask for 1-2 hours at a temperature above the Tc of the lipid. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the liposome suspension through the extruder 11-21 times. Ensure the temperature of the extruder is maintained above the Tc of the lipid throughout the process. This will produce large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification:
-
To remove any unencapsulated butyrospermol, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes). The unencapsulated drug, being hydrophobic, may precipitate.
-
Alternatively, use dialysis against PBS to remove any impurities.
-
-
Storage:
-
Store the final liposomal suspension at 4°C.
-
Protocol 2: Characterization of Butyrospermol Liposomes
2.1 Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement.
-
Equilibrate the sample to 25°C.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
For zeta potential measurement, dilute the sample in an appropriate low-ionic-strength buffer and measure the electrophoretic mobility.
2.2 Encapsulation Efficiency (EE%)
Method: Indirect method by quantifying the unencapsulated drug.
Procedure:
-
Separate the liposomes from the aqueous medium containing unencapsulated butyrospermol using centrifugation or dialysis as described in the purification step of Protocol 1.
-
Quantify the amount of butyrospermol in the supernatant/dialysate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency using the following formula:
EE (%) = [(Total Butyrospermol - Unencapsulated Butyrospermol) / Total Butyrospermol] x 100
Protocol 3: In Vitro Drug Release Study
Method: Dialysis method.
Materials:
-
Dialysis tubing (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Orbital shaker
Procedure:
-
Place a known volume (e.g., 1 mL) of the butyrospermol liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker.
-
Place the beaker on an orbital shaker at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours), withdraw a sample from the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of butyrospermol in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Butyrospermol liposomes, blank liposomes, and free butyrospermol solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of free butyrospermol, butyrospermol liposomes, and blank liposomes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different formulations to the respective wells.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formulation and evaluation of butyrospermol liposomes.
Hypothesized Signaling Pathway Inhibition
While direct evidence for butyrospermol's mechanism of action is limited, studies on the similarly named short-chain fatty acid, butyrate, suggest a potential role in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[10] This pathway is presented as a hypothetical target for butyrospermol delivered via liposomes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by butyrospermol.
References
- 1. Butyrospermol | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Butyrospermol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1] Natural products represent a vast reservoir of potential therapeutic agents, with triterpenes being a prominent class known for their diverse biological activities, including potent anti-inflammatory effects.[1] Butyrospermol (B1668138), a triterpene found in shea butter, has emerged as a compound of interest for its anti-inflammatory properties.[1] These application notes provide a comprehensive guide to evaluating the anti-inflammatory efficacy of butyrospermol, detailing quantitative data, key signaling pathways, and step-by-step experimental protocols for in vitro assays.
Data Presentation: Quantitative Anti-inflammatory Data
The anti-inflammatory effects of butyrospermol have been quantified primarily through its esterified derivatives in preclinical models. The following tables summarize key findings and provide illustrative data for in vitro assays.
Table 1: Inhibitory Activity of Butyrospermol Esters on TPA-Induced Inflammation in Mice
| Compound | Dose (µmol/ear) | Edema Inhibition (%) |
| Butyrospermol Acetate | 0.3 | 75 |
| Butyrospermol Cinnamate | 0.3 | 80 |
Data summarized from a study evaluating inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice.[1]
Table 2: Illustrative Effect of Butyrospermol on the Viability of RAW 264.7 Macrophages
| Butyrospermol Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.6 ± 4.8 |
Illustrative data to determine the non-toxic concentration range before proceeding with anti-inflammatory assays.[2]
Table 3: Illustrative Inhibition of Nitric Oxide (NO) Production by Butyrospermol in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS Control) |
| Control (Untreated) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 7.3 |
| Butyrospermol (10 µM) + LPS | 65.4 ± 5.9 |
| Butyrospermol (25 µM) + LPS | 42.1 ± 4.8 |
Illustrative data showing a dose-dependent inhibition of NO production.[2]
Table 4: Illustrative Inhibition of Pro-inflammatory Cytokine Production by Butyrospermol in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (Untreated) | < 20 | < 15 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| Butyrospermol (25 µM) + LPS | 1300 ± 110 | 950 ± 90 |
Illustrative data demonstrating the suppression of key pro-inflammatory cytokines.[2]
Key Signaling Pathways in Inflammation
While direct mechanistic studies on butyrospermol are emerging, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways, similar to other well-studied triterpenes.[1] The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory response.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[5] Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][6] Butyrospermol is hypothesized to inhibit this pathway by preventing the degradation of IκBα.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 6. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Butyrospermol Analogs in Human Cancer Cell Lines
Disclaimer: As of the latest literature review, specific data concerning the in vitro anti-tumor activity of butyrospermol (B1668138) is not available. This document, therefore, focuses on the anti-tumor activities of structurally and functionally related compounds, namely butyrolactone I and butyrates, to provide a relevant and informative resource for researchers, scientists, and drug development professionals. The methodologies and potential mechanisms of action described herein are based on studies of these analogous compounds and serve as a foundational guide for potential future investigations into butyrospermol.
Introduction
The exploration of natural compounds for novel anti-cancer agents is a burgeoning field of research. Molecules containing butyrolactone and butyrate (B1204436) moieties have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines in vitro.[1] These compounds represent a promising avenue for the development of new cancer therapeutics.[1] This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of selected compounds related to butyrospermol, detailing their cytotoxic effects, the experimental protocols used for their evaluation, and the potential signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxic Activity of Butyrospermol Analogs
The cytotoxic activity of butyrolactone and butyrate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 Value |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL[1] |
| Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL[1] | |
| Pinostrobin (B192119) Butyrate | T47D | Breast Cancer | 0.40 mM[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the evaluation of the anti-tumor activity of butyrospermol-related compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Human cancer cell lines (e.g., lung, breast)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Butyrospermol analog (e.g., Butyrolactone I)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[5]
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) from the dose-response curve.[1]
Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.[1]
-
Staining: Resuspend the cell pellet in binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1] Untreated cells are used as a negative control.[1]
-
Data Interpretation:
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[6]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in apoptosis and cell cycle regulation.[7]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, caspases, cyclins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer, quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
-
Analysis: Analyze the relative expression levels of the target proteins.
Signaling Pathways and Visualizations
Butyrospermol analogs, such as butyrates, are known to modulate key cellular signaling pathways involved in cancer progression, including the NF-κB pathway.[8]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers.[8] Butyrates have been shown to inhibit NF-κB signaling, which may contribute to their anti-tumor effects.[8]
Caption: Proposed inhibition of the NF-κB signaling pathway by butyrospermol analogs.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro anti-tumor activity of a test compound like a butyrospermol analog.
Caption: General workflow for in vitro anti-tumor activity assessment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Butyrospermol Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Butyrospermol in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address this issue effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Butyrospermol precipitating in the cell culture medium?
Butyrospermol is a triterpene alcohol with a large, non-polar lipophilic structure (C₃₀H₅₀O), making it practically insoluble in aqueous solutions like cell culture media.[1] Precipitation, often seen as a cloudy or crystalline substance, typically occurs when the concentration of Butyrospermol exceeds its solubility limit in the medium. This can happen immediately upon addition of a concentrated stock solution or over time during incubation.
Q2: What is the recommended solvent for preparing a Butyrospermol stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like Butyrospermol for cell culture applications.[2][3] It is crucial to use a high-concentration stock solution (e.g., 10 mM in 100% DMSO) to minimize the final DMSO concentration in the culture medium.[1]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, even lower (e.g., <0.1%).[2] It is essential to include a vehicle control (media with the same final DMSO concentration without Butyrospermol) in all experiments.
Q4: Can serum in the media help with Butyrospermol solubility?
Yes, components of fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help maintain their solubility in the culture medium. If your experimental design allows, working with a serum-containing medium can be advantageous.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms immediately after adding the Butyrospermol stock solution to the cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Butyrospermol exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity. | Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the diluted solution dropwise while gently swirling the medium. |
| Low Media Temperature | The solubility of many compounds, including Butyrospermol, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, altering the properties of the medium and potentially causing precipitation of media components or the compound itself. | Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution if necessary to reduce the volume added to the media. |
Issue 2: Precipitation After Incubation
Symptom: The media containing Butyrospermol is initially clear but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution may be supersaturated, a thermodynamically unstable state. Over time, the compound will precipitate out to reach its equilibrium solubility. | Prepare fresh working solutions immediately before use. Avoid storing diluted solutions of Butyrospermol. |
| Temperature Fluctuations | Minor temperature drops, such as when opening the incubator door, can decrease solubility and initiate precipitation. | Minimize opening the incubator. Ensure the incubator has stable temperature control. |
| pH Changes in Media | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium regularly, especially in dense cultures. Change the medium more frequently if significant pH shifts are observed. |
| Interaction with Media Components | Butyrospermol may interact with components of the cell culture medium over time, leading to the formation of insoluble complexes. | If possible, test the solubility and stability of Butyrospermol in different basal media (e.g., DMEM, RPMI-1640, MEM) to identify the most suitable one for your experiments. |
Quantitative Data
While specific quantitative solubility data for Butyrospermol in various cell culture media is limited, the following table provides solubility information for structurally similar pentacyclic triterpenoids to serve as a guideline. It is highly recommended to experimentally determine the solubility of Butyrospermol in your specific cell culture system.
| Compound | Solvent/Medium | Solubility | Reference |
| Betulinic Acid | DMA:PEG (1:4 v/v) with Tween 80 | Up to 40 mg/mL | [4] |
| Betulinic Acid | Aqueous Dilution from above | 0.08 - 0.4 mg/mL | [4] |
| Oleanolic Acid | Aqueous Solution | Poor | [5] |
| Ursolic Acid | Aqueous Solution | Poor | [5] |
| Pentacyclic Triterpenes (general) | Aqueous Solution | Low | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Butyrospermol Stock Solution (10 mM in DMSO)
Materials:
-
Butyrospermol (Molecular Weight: 426.72 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 4.27 mg of Butyrospermol and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the Butyrospermol is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of Butyrospermol that remains in solution in a specific cell culture medium without precipitation.
Materials:
-
10 mM Butyrospermol stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Phase-contrast microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM Butyrospermol stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant across all dilutions and the vehicle control (e.g., 0.5%).
-
Gently mix each dilution thoroughly.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the solutions again after 1, 4, and 24 hours.
-
For a more sensitive assessment, examine a small aliquot of each dilution under a phase-contrast microscope to look for microscopic precipitates.
-
The highest concentration that remains clear and free of precipitate after 24 hours is considered the maximum soluble concentration for your experimental conditions.
Signaling Pathways and Experimental Workflows
Butyrospermol has been reported to possess anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Butyrospermol and the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butyrate, a structurally related short-chain fatty acid, has been shown to inhibit NF-κB signaling.[8][9] It is hypothesized that Butyrospermol may exert its anti-inflammatory effects through a similar mechanism.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Butyrospermol.
Butyrospermol and the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Inhibition of MAPK signaling is a common mechanism for anti-inflammatory compounds.
Caption: Postulated inhibitory effect of Butyrospermol on the MAPK signaling cascade.
Experimental Workflow: Investigating Butyrospermol's Effect on NF-κB and MAPK Pathways
The following workflow outlines the key steps to experimentally validate the effect of Butyrospermol on these signaling pathways.
Caption: Experimental workflow to assess Butyrospermol's impact on signaling pathways.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To determine the effect of Butyrospermol on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in multi-well plates and allow them to adhere. Pre-treat cells with various concentrations of Butyrospermol (and a vehicle control) for a specified time (e.g., 1-2 hours) before stimulating with an agonist (e.g., 1 µg/mL LPS) for a short period (e.g., 15-60 minutes).
-
Protein Extraction:
-
For NF-κB analysis, perform cytoplasmic and nuclear fractionation to assess the translocation of p65.
-
For MAPK analysis, prepare whole-cell lysates.
-
Use lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative activation of the signaling pathways.
This technical support guide provides a framework for addressing the common challenges associated with the use of Butyrospermol in cell culture and for investigating its potential mechanisms of action. By following these guidelines and protocols, researchers can obtain more reliable and reproducible data in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Butyrospermol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of butyrospermol (B1668138) from plant material.
Frequently Asked Questions (FAQs)
Q1: What is butyrospermol and what are its primary plant sources?
Butyrospermol is a tetracyclic triterpene alcohol with potential therapeutic properties.[1] The most significant and well-documented natural source of butyrospermol is the nut of the shea tree (Vitellaria paradoxa, formerly Butyrospermum parkii).[1] The fat extracted from the shea nut kernel, known as shea butter, contains a substantial unsaponifiable fraction rich in triterpene alcohols, including butyrospermol.[1] Other reported sources, though with limited quantitative data, include Xylocarpus granatum (mangrove fruit), Camellia sinensis (tea plant), and Euphorbia prostrata.[1]
Q2: What is a typical yield of butyrospermol from shea kernels?
The final yield of purified butyrospermol is dependent on several factors. Shea kernels can contain between 30% and 54% fat.[2] Of this fat, the unsaponifiable lipid fraction ranges from 2% to 12%.[2] The triterpene alcohol content within this unsaponifiable fraction can vary from 22% to 72%, of which butyrospermol is a major component.[2][3] Therefore, the yield of purified butyrospermol is a percentage of these successive fractions.[2]
Q3: Which solvents are most effective for extracting butyrospermol?
As a relatively non-polar triterpene alcohol, butyrospermol is most effectively extracted using non-polar to moderately polar solvents.[2] For the initial extraction of fats from plant material, common solvents include n-hexane, ethanol, and chloroform.[2] For the subsequent purification of butyrospermol from the unsaponifiable fraction via chromatography, solvent systems often consist of mixtures of hexane (B92381) and ethyl acetate (B1210297).[2]
Q4: What are the main challenges in purifying butyrospermol?
The primary challenge in purifying butyrospermol is its co-extraction with other structurally similar triterpene alcohols, such as lupeol, α-amyrin, and β-amyrin.[2] These compounds often have very similar retention factor (Rf) values in thin-layer chromatography (TLC), making their separation by column chromatography difficult.[2]
Q5: Can butyrospermol degrade during the extraction process?
While triterpenoids are generally stable, prolonged exposure to harsh conditions like high temperatures or strong acids or bases can potentially lead to degradation.[2] It is advisable to use moderate temperatures during solvent evaporation and to avoid highly acidic or basic conditions unless specifically required for a reaction like saponification.[2][4] To minimize degradation, extractions can be performed under an inert atmosphere (e.g., nitrogen or argon), and antioxidants like butylated hydroxytoluene (BHT) can be added to the extraction solvent.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your butyrospermol extraction experiments in a question-and-answer format.
Low Extraction Yield
Issue: The yield of crude fat extract or the final purified butyrospermol is lower than expected.
| Possible Cause | Recommended Solution |
| Inefficient Initial Fat Extraction | Ensure the plant material is properly dried and finely ground to increase the surface area for solvent penetration. Optimize the solid-to-solvent ratio, extraction time, and temperature. For shea butter, solvent extraction with n-hexane has proven to be efficient.[2] |
| Incomplete Saponification | If isolating from the unsaponifiable fraction, ensure the saponification reaction goes to completion to effectively remove fatty acid esters. This can be verified by TLC analysis.[2] |
| Loss of Butyrospermol During Partitioning | After saponification, ensure the pH is appropriately adjusted before and during the liquid-liquid extraction of the unsaponifiable matter to minimize the formation of emulsions and ensure butyrospermol remains in the organic phase.[2] |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio.[5] A response surface methodology (RSM) can be employed for further refinement.[5] |
Purification Challenges
Issue: Difficulty in separating butyrospermol from other co-extracted triterpenes.
| Possible Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Employ a finer mesh silica (B1680970) gel (e.g., 200-400 mesh) for better separation. Utilize a shallow gradient of increasing solvent polarity (e.g., a slow increase of ethyl acetate in hexane). Consider using alternative stationary phases like alumina (B75360) or reverse-phase silica gel (C18).[2] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight. Overloading leads to broad peaks and poor separation.[2] |
| Inappropriate Solvent System for Chromatography | Use TLC to systematically test various solvent systems to find one that provides the best separation between butyrospermol and other major triterpenes.[2] |
| Co-elution with Structurally Similar Triterpenes | Consider derivatization (e.g., acetylation of the hydroxyl groups) to alter the polarity of the compounds, which may improve separation. The original compounds can then be recovered by hydrolysis.[2] For higher purity, consider alternative purification techniques like preparative TLC (Prep-TLC) for smaller quantities or preparative high-performance liquid chromatography (HPLC).[2] |
Crystallization Issues
Issue: The purified butyrospermol fails to crystallize.
| Possible Cause | Recommended Solution |
| Presence of Impurities | If butyrospermol fails to crystallize, it is likely due to the presence of impurities. Further purification by column chromatography or preparative TLC may be necessary.[2] |
| Incorrect Solvent for Crystallization | Experiment with different solvents and solvent mixtures. A suitable system is one where butyrospermol has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol (B129727) is often a good starting point for triterpene crystallization.[2] |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure butyrospermol.[2][6] |
Data Presentation
Table 1: Influence of Extraction Parameters on Shea Butter Yield (Solvent Extraction)
| Sample Weight (g) | Solvent | Volume (mL) | Time (h) | Temperature (°C) | Yield (%) |
| 10 | n-Hexane | 100 | 6 | 60 | 45 |
| 10 | n-Hexane | 150 | 6 | 60 | 48 |
| 10 | n-Hexane | 100 | 8 | 60 | 47 |
| 10 | Ethanol | 100 | 6 | 70 | 42 |
| 10 | Chloroform | 100 | 6 | 50 | 44 |
| Note: This data is adapted from an optimization study on shea butter extraction. The yield refers to the total fat content, not purified butyrospermol.[2] |
Table 2: Triterpene Alcohol Composition in the Unsaponifiable Fraction of Shea Butter
| Triterpene Alcohol | Composition Range (%) | Mean Composition (%) |
| α-Amyrin | 8.9 - 18.7 | 14.1 |
| β-Amyrin | 2.7 - 9.3 | 4.9 |
| Lupeol | 4.5 - 10.3 | 7.2 |
| Butyrospermol | 3.4 - 10.3 | 5.8 |
| Data adapted from Akihisa et al. (2011).[7] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Butyrospermol from Shea Kernels
This protocol describes a general method for the extraction, saponification, and purification of butyrospermol.
1. Extraction of Crude Shea Butter:
-
Grind dried shea kernels into a fine powder.
-
Perform a Soxhlet extraction using n-hexane as the solvent for 6-8 hours.[2]
-
Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude shea butter.[2]
2. Saponification:
-
Dissolve the extracted shea butter in a suitable volume of 2M ethanolic potassium hydroxide.[2]
-
Reflux the mixture for 2 hours to ensure complete saponification of the triglycerides.[2]
3. Isolation of the Unsaponifiable Fraction:
-
After reflux, allow the mixture to cool to room temperature.
-
Add an equal volume of distilled water to the mixture.[2]
-
Perform a liquid-liquid extraction using a non-polar solvent like diethyl ether or hexane. Repeat the extraction 3-4 times.[2]
-
Combine the organic phases and wash with distilled water until the aqueous layer is neutral.[2]
-
Dry the organic phase over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to yield the crude unsaponifiable fraction, which contains butyrospermol.[2]
4. Purification of Butyrospermol:
-
Purify the crude unsaponifiable fraction using column chromatography over silica gel.[2]
-
Use a gradient of hexane and ethyl acetate as the mobile phase. The optimal gradient should be determined by TLC analysis.[2]
-
Collect fractions and monitor by TLC to identify those containing butyrospermol.[2]
-
Combine the pure fractions and evaporate the solvent.
-
The purified butyrospermol can be further recrystallized from methanol to obtain a crystalline solid.[2]
Protocol 2: Quantification of Butyrospermol by GC-MS
This protocol outlines a general method for the quantitative analysis of butyrospermol using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is required to increase the volatility of butyrospermol.[8]
1. Sample Preparation (Unsaponifiable Matter):
-
Follow steps 1-3 from Protocol 1 to obtain the unsaponifiable fraction.
2. Derivatization (Silylation):
-
Accurately weigh the dried unsaponifiable extract or butyrospermol standard into a vial.
-
Add an appropriate silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).[8]
-
Heat the mixture to ensure complete derivatization.[8]
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Employ a temperature program to achieve good separation of the triterpene alcohols. A typical program might be: start at 180°C, ramp to 280°C, and then to 300°C.[3]
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-600).[3]
4. Quantification:
-
Identify the derivatized butyrospermol peak based on its retention time and mass spectrum by comparing it to a derivatized standard.
-
For accurate quantification, use an internal standard (e.g., betulin).[3]
-
Create a calibration curve of the peak area ratio of butyrospermol to the internal standard versus the concentration of butyrospermol.[3]
Visualizations
Caption: Experimental workflow for the extraction and purification of butyrospermol.
Caption: Simplified biosynthetic pathway of butyrospermol in plants.[1]
References
Butyrospermol Crystallization and Purification: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of butyrospermol (B1668138).
Frequently Asked Questions (FAQs)
Q1: What is butyrospermol and why is its purification challenging?
Butyrospermol is a tetracyclic triterpene alcohol naturally found in the unsaponifiable fraction of shea butter.[1] Its purification is challenging due to its structural similarity to other co-occurring triterpenes such as α-amyrin, β-amyrin, and lupeol, which often leads to co-elution during chromatographic separation. Furthermore, its poor aqueous solubility can complicate handling and analysis.[2][3]
Q2: What are the primary impurities found in crude butyrospermol extracts?
The primary impurities in crude butyrospermol extracts from shea butter are other triterpene alcohols and their esters. These include α-amyrin, β-amyrin, lupeol, and their respective acetate (B1210297) and cinnamate (B1238496) esters.[4][5] The presence of these structurally similar compounds is a major hurdle in obtaining high-purity butyrospermol.
Q3: What is the expected yield of butyrospermol from shea butter?
The yield of butyrospermol from shea butter can vary significantly depending on the geographical origin of the shea nuts and the extraction method used. The unsaponifiable matter in shea butter typically ranges from 2% to 12%.[6] The triterpene alcohol content within this fraction can be between 22% and 72%.[7]
Q4: What is the solubility of butyrospermol?
Troubleshooting Guides
Crystallization Issues
Problem: Butyrospermol fails to crystallize from solution.
-
Possible Cause 1: Presence of Impurities. Structurally similar triterpenes can inhibit crystal nucleation and growth.[9][10]
-
Solution: Further purify the butyrospermol extract using column chromatography with a fine mesh silica (B1680970) gel (e.g., 200-400 mesh) and a shallow gradient elution (e.g., a slow increase of ethyl acetate in hexane) to improve separation of co-eluting triterpenes.[8]
-
-
Possible Cause 2: Incorrect Solvent Choice. The solvent system may not be optimal for creating a supersaturated solution upon cooling.
-
Solution: Experiment with different solvents or solvent mixtures. Methanol (B129727) is often a good starting point for triterpene crystallization.[8] A suitable solvent should dissolve butyrospermol when hot but have low solubility at room temperature or below.
-
-
Possible Cause 3: Suboptimal Supersaturation. The concentration of butyrospermol may not be high enough to induce crystallization.
-
Solution: Slowly evaporate the solvent from the solution to increase the concentration of butyrospermol and induce crystallization. Seeding the solution with a small crystal of pure butyrospermol can also initiate crystallization.[11]
-
Problem: Oiling out instead of crystallization.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution: Dilute the solution with a small amount of hot solvent before cooling. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Purification Issues
Problem: Poor separation of butyrospermol from other triterpenes during column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating compounds with similar Rf values.
-
Solution: Optimize the mobile phase by systematically testing different solvent ratios (e.g., hexane:ethyl acetate) using Thin Layer Chromatography (TLC) prior to running the column. A shallow gradient elution is often more effective than isocratic elution for separating closely related compounds.[8]
-
-
Possible Cause 2: Column Overloading. Exceeding the loading capacity of the column leads to broad peaks and poor resolution.
-
Solution: Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.
-
-
Possible Cause 3: Improper Column Packing. A poorly packed column will have channels and cracks, leading to inefficient separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. Gently tapping the column during packing can help settle the stationary phase evenly.
-
Data Presentation
Table 1: Composition of Major Triterpene Alcohols in the Unsaponifiable Fraction of Shea Butter from Different Regions
| Triterpene Alcohol | Uganda (%) | Mali (%) | Burkina Faso (%) | Ghana (%) |
| α-amyrin | 16.8 | 18.2 | 19.1 | 17.5 |
| Butyrospermol | 11.2 | 12.5 | 13.2 | 11.9 |
| β-amyrin | 8.9 | 9.8 | 10.3 | 9.2 |
| Lupeol | 25.1 | 27.8 | 29.1 | 26.3 |
| Others | 38.0 | 31.7 | 28.3 | 35.1 |
Source: Adapted from Akihisa et al.[1]
Table 2: Physical and Chemical Properties of Butyrospermol
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.73 g/mol |
| Melting Point | 109-110 °C (in Methanol)[12] |
| Appearance | Colorless crystals[13] |
| Solubility | Practically insoluble in water; Soluble in methanol, DMSO.[2][14] |
Experimental Protocols
Protocol 1: Extraction of the Unsaponifiable Fraction from Shea Butter
-
Saponification: Dissolve 100 g of shea butter in 500 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 2 hours with stirring.
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Add 500 mL of distilled water and 500 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Collect Organic Layer: Collect the upper ether layer. Re-extract the aqueous layer twice more with 250 mL portions of diethyl ether.
-
Washing: Combine the ether extracts and wash successively with 200 mL of 0.5 M aqueous potassium hydroxide, followed by 200 mL portions of distilled water until the washings are neutral.
-
Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude unsaponifiable matter.[6]
Protocol 2: Purification of Butyrospermol by Column Chromatography
-
Column Preparation: Prepare a silica gel column (e.g., 200-400 mesh) using a non-polar solvent such as n-hexane.
-
Loading: Dissolve the crude unsaponifiable fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Monitor the fractions by TLC to identify those containing butyrospermol.
-
Pooling and Evaporation: Combine the pure fractions containing butyrospermol and evaporate the solvent to obtain the purified compound.[8]
Protocol 3: Recrystallization of Butyrospermol
-
Dissolution: Dissolve the purified butyrospermol in a minimum amount of hot methanol.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: Experimental workflow for the isolation, purification, and crystallization of butyrospermol.
Caption: Simplified signaling pathway of NF-κB inhibition by butyrospermol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cir-safety.org [cir-safety.org]
- 8. benchchem.com [benchchem.com]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. LabXchange [labxchange.org]
- 12. Cas 472-28-6,butyrospermol | lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Butyrospermol | TargetMol [targetmol.com]
Technical Support Center: Enhancing Butyrospermol Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of butyrospermol (B1668138) in animal models. The information is based on established strategies for enhancing the absorption of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of butyrospermol typically low?
A1: Butyrospermol, a pentacyclic triterpenoid, has very low aqueous solubility. This poor solubility is a primary reason for its limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, a significant portion of orally administered butyrospermol passes through the gastrointestinal tract without being absorbed.
Q2: What are the most promising strategies to improve the oral bioavailability of butyrospermol?
A2: Several formulation strategies can significantly enhance the oral bioavailability of poorly water-soluble drugs like butyrospermol. The most common and effective approaches include:
-
Nanoformulations: Such as nanoemulsions and solid lipid nanoparticles, which increase the surface area for dissolution and can improve lymphatic uptake.
-
Amorphous Solid Dispersions: These formulations present the drug in a high-energy, amorphous state, which enhances its solubility and dissolution rate compared to the crystalline form.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the butyrospermol molecule within a cyclodextrin complex can increase its aqueous solubility and protect it from degradation.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.
Q3: Which animal models are most appropriate for studying the pharmacokinetics of butyrospermol formulations?
A3: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening of different formulations due to their cost-effectiveness and ease of handling. For more comprehensive studies that may better translate to human pharmacokinetics, larger animal models like dogs or pigs can be considered, as their gastrointestinal physiology is more similar to that of humans. The choice of model will depend on the specific research question and available resources.
Q4: How can I quantify butyrospermol concentrations in animal plasma?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying butyrospermol in biological matrices like plasma. This technique offers the necessary sensitivity and selectivity for accurate pharmacokinetic analysis. A robust method will include a simple and efficient sample preparation step, such as protein precipitation or liquid-liquid extraction, and the use of an appropriate internal standard.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation Optimization | 1. Nanoemulsions: Re-evaluate the oil, surfactant, and co-surfactant ratios. Ensure the globule size is consistently in the nano-range (typically <200 nm). 2. Solid Dispersions: Screen different polymers and drug-to-polymer ratios to ensure the drug remains in an amorphous state and does not recrystallize upon storage or dissolution. 3. Cyclodextrin Complexes: Confirm the formation of an inclusion complex using techniques like DSC, XRD, or NMR. The stoichiometry of the complex is crucial. |
| Precipitation in the GI Tract | 1. Include precipitation inhibitors in your formulation, such as certain polymers (e.g., HPMC, PVP), to maintain a supersaturated state of the drug in the gut. 2. For SEDDS, ensure that the formulation forms a stable emulsion upon dilution with aqueous media and does not lead to drug precipitation. |
| First-Pass Metabolism | 1. Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if known, to assess the impact of first-pass metabolism. Note that this can complicate the interpretation of results. 2. Explore alternative routes of administration that bypass the liver, such as intravenous injection, for comparison. |
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation
| Potential Cause | Troubleshooting Steps |
| Nanoemulsion Instability (Phase Separation, Creaming) | 1. Optimize the homogenization process (e.g., sonication time and amplitude, high-pressure homogenization cycles). 2. Screen different surfactants or combinations of surfactants to improve the stability of the emulsion. 3. Evaluate the zeta potential of the nanoemulsion; a higher absolute value generally indicates better stability. |
| Solid Dispersion Recrystallization | 1. Select a polymer with a high glass transition temperature (Tg) that has good miscibility with butyrospermol. 2. Incorporate a secondary polymer to act as a crystallization inhibitor. 3. Store the solid dispersion under controlled temperature and humidity conditions to prevent moisture-induced recrystallization. |
| Inconsistent Drug Loading in Cyclodextrin Complexes | 1. Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) to ensure efficient complexation. 2. Precisely control the molar ratio of butyrospermol to cyclodextrin during preparation. 3. Thoroughly characterize the final product to confirm the drug loading and complexation efficiency. |
Data Presentation: Expected Bioavailability Enhancement
The following table summarizes the potential improvements in pharmacokinetic parameters for a poorly soluble compound like butyrospermol when formulated using different bioavailability enhancement strategies. The values are illustrative and based on findings for similar compounds, as specific data for butyrospermol is limited.
| Formulation Strategy | Expected Fold Increase in Cmax | Expected Fold Increase in AUC | Potential Change in Tmax |
| Nanoemulsion | 2 - 5 | 3 - 7 | Decrease |
| Amorphous Solid Dispersion | 3 - 8 | 4 - 10 | Decrease |
| Cyclodextrin Complex | 2 - 6 | 2 - 8 | Variable |
| SEDDS | 4 - 10 | 5 - 12 | Decrease |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol 1: Preparation of a Butyrospermol Nanoemulsion
-
Screening of Excipients:
-
Determine the solubility of butyrospermol in various oils (e.g., olive oil, sesame oil, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol, ethanol).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant that show the best solubilizing capacity for butyrospermol.
-
Prepare various mixtures of the selected excipients at different ratios.
-
Titrate each mixture with water and observe the formation of a clear or bluish-white nanoemulsion.
-
Construct a phase diagram to identify the nanoemulsion region.
-
-
Preparation of the Nanoemulsion:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant and mix them.
-
Dissolve the predetermined amount of butyrospermol in this mixture with gentle heating and stirring.
-
Slowly add the aqueous phase to the organic phase under constant stirring to form the nanoemulsion.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Determine the drug content and encapsulation efficiency using a validated HPLC method.
-
Protocol 2: Preparation of a Butyrospermol Solid Dispersion
-
Selection of a Polymer Carrier:
-
Choose a suitable polymer carrier based on its miscibility with butyrospermol and its ability to form a stable amorphous solid dispersion (e.g., PVP K30, HPMC, Soluplus®).
-
-
Preparation by Solvent Evaporation Method:
-
Dissolve both butyrospermol and the polymer carrier in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Mill the resulting solid dispersion into a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of pure butyrospermol.
-
Visualizations
Caption: Experimental workflow for developing and evaluating butyrospermol formulations.
Caption: Simplified pathway of oral drug absorption for butyrospermol.
mitigating butyrospermol-induced cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butyrospermol (B1668138), particularly concerning the cytotoxic effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is butyrospermol and why might it be cytotoxic at high concentrations?
Butyrospermol is a tetracyclic triterpenoid (B12794562) alcohol primarily found in the unsaponifiable fraction of shea butter (Vitellaria paradoxa)[1][2]. While direct research on butyrospermol's specific cytotoxic mechanisms is limited, its effects are often compared to the well-studied short-chain fatty acid, butyrate (B1204436), due to some parallels in biological impact[1][3]. At high concentrations, butyrospermol's cytotoxicity in cancer cell lines is thought to be mediated by the induction of apoptosis (programmed cell death), potentially through the intrinsic mitochondrial pathway, and cell cycle arrest[1][4]. General mechanisms of drug-induced cytotoxicity can also involve the generation of reactive oxygen species (ROS), oxidative stress, and damage to the cell membrane and DNA[5][6].
Q2: What are the common indicators of cytotoxicity in my cell cultures after treatment with butyrospermol?
Common morphological and physiological signs of cytotoxicity include:
-
A significant decrease in cell proliferation and density compared to control cultures.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Vesiculation of the cytoplasm and blebbing of the plasma membrane, which are characteristic of apoptosis.
-
Increased membrane permeability, which can be detected by assays like LDH release or uptake of viability dyes like propidium (B1200493) iodide[5].
Q3: How can I determine the optimal, non-toxic concentration of butyrospermol for my experiments?
To find the ideal concentration, you should perform a dose-response experiment. This involves treating your target cell line with a wide range of butyrospermol concentrations (e.g., from nanomolar to micromolar) for a fixed duration (e.g., 24, 48, or 72 hours)[7]. By measuring cell viability at each concentration, you can calculate the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%[3][7]. This will help you select a sub-lethal concentration for experiments where cytotoxicity is not the desired outcome.
Q4: Could the solvent used to dissolve butyrospermol be contributing to the observed cytotoxicity?
Yes, the solvent can be a source of toxicity. Butyrospermol, like many organic compounds, is often dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO). At higher concentrations, typically above 0.5%, DMSO can be toxic to cells[7]. It is crucial to:
-
Keep the final concentration of the solvent in your cell culture medium as low as possible.
-
Always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of the solvent as your experimental groups, but without butyrospermol. This allows you to distinguish between solvent-induced toxicity and butyrospermol-induced toxicity[7].
Q5: What are the primary strategies to mitigate unintended butyrospermol-induced cytotoxicity?
Mitigating cytotoxicity often involves optimizing your experimental setup. Consider the following strategies:
-
Optimize Concentration and Exposure Time: Reducing the concentration of butyrospermol and shortening the duration of cell exposure can significantly decrease cytotoxicity, as these effects are often dose- and time-dependent[5].
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may provide a protective effect[5].
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and not under stress before beginning the experiment. This includes using the appropriate culture medium, maintaining proper cell confluency, and ensuring a sterile environment. Stressed cells can be more susceptible to drug-induced toxicity[5].
Troubleshooting Guide
Problem: My cytotoxicity assay results show high variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, inaccurate pipetting of butyrospermol, or the presence of bubbles in the wells.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding to get a consistent number of cells in each well. Use calibrated pipettes and be careful to avoid introducing bubbles during reagent addition. If bubbles are present, they can be carefully removed with a sterile pipette tip[5].
Problem: I am observing significant cell death even at what I expect to be low, non-toxic concentrations of butyrospermol.
-
Possible Cause 1: The specific cell line you are using may be exceptionally sensitive to butyrospermol. Cytotoxic potency can vary significantly between different cell types[8][9].
-
Solution 1: Perform a preliminary IC50 determination for your specific cell line to establish its sensitivity. You may need to use a much lower concentration range than reported for other cell lines.
-
Possible Cause 2: The butyrospermol stock solution may have been improperly stored or may have degraded, leading to the formation of more toxic byproducts.
-
Solution 2: Use a fresh stock of butyrospermol. Ensure it is stored correctly according to the manufacturer's instructions, typically protected from light and at a low temperature.
Problem: I am unsure if the cell death I'm observing is apoptosis or necrosis. How can I differentiate them?
-
Possible Cause: High concentrations of a compound can induce necrosis, an uncontrolled form of cell death, instead of the programmed apoptosis. Distinguishing between them is key to understanding the mechanism of action[7].
-
Solution: Use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis[3].
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (plasma membrane integrity is lost).
-
Necrotic cells: Annexin V-negative and PI-positive. This distinction is crucial because apoptosis is a controlled process that doesn't typically cause inflammation, whereas necrosis involves cell lysis and the release of cellular contents, which can trigger an inflammatory response[7].
-
Quantitative Data
Direct IC50 values for butyrospermol are not widely available in the literature. The following table provides hypothetical cytotoxicity data based on studies of related butyrate derivatives to serve as a potential reference for initial experimental design.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Hypothetical Butyrospermol | T47D | Breast Cancer | ~0.40 mM | Based on[1] |
| Hypothetical Butyrospermol | HCT116 | Colon Cancer | ~0.8-1.2 mM | Based on[8] |
| Hypothetical Butyrospermol | HT-29 | Colon Cancer | ~2.1-2.5 mM | Based on[8][9] |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[4].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Include wells with medium only as a background control. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of butyrospermol. Treat the cells with various concentrations and a vehicle control (e.g., DMSO)[4]. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C[5][7].
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals[5][7].
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is calculated from the resulting dose-response curve[3].
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells[3].
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of butyrospermol (e.g., at its IC50 concentration) for a specified period (e.g., 24 hours). Include an untreated control[3].
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS[3].
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained and single-stained controls for proper compensation and gating[3].
-
Data Interpretation:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive[3]
-
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Inferred intrinsic pathway of apoptosis.
Caption: General pathways of drug-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Butyrospermol Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential interference caused by butyrospermol (B1668138) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is butyrospermol and why might it interfere with my assay?
Butyrospermol is a natural triterpene alcohol found in sources like shea butter.[1][2] Its chemical structure is largely non-polar and lipophilic, making it poorly soluble in aqueous solutions.[3] Interference in biochemical assays can arise from several of its physicochemical properties:
-
Aggregation: Due to its low aqueous solubility, butyrospermol can form colloidal aggregates in assay buffers. These aggregates can non-specifically inhibit enzymes or sequester other assay components, leading to false-positive results.
-
Spectral Overlap: Although butyrospermol lacks a strong chromophore for UV-Vis absorption, it can absorb light at low UV wavelengths (around 200-210 nm).[1] If your assay uses fluorescence or absorbance detection in this region, butyrospermol can cause interference.
-
Chemical Reactivity: While less common for triterpenoids, the possibility of reaction with assay components, particularly under certain buffer conditions, cannot be entirely ruled out.
-
Enzyme Inhibition: Triterpenoids have been shown to inhibit various enzymes, including cytochrome P450 enzymes.[4] Butyrospermol could potentially act as a competitive or non-competitive inhibitor of the enzyme in your assay.
Q2: My assay is showing unexpected inhibition when I add my sample containing butyrospermol. How can I determine the cause?
A systematic approach is crucial to pinpoint the source of interference. The following troubleshooting workflow can help you diagnose the issue.
Q3: How can I test for butyrospermol aggregation in my assay?
A simple method is to run your assay in the presence and absence of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100.[5][6] If the inhibitory effect of your sample is significantly reduced in the presence of the detergent, it strongly suggests that aggregation is the cause of the interference. Dynamic Light Scattering (DLS) can also be used to directly detect the presence of aggregates in your sample solution.[7][8]
Q4: What should I do if I suspect spectral interference from butyrospermol?
First, determine the excitation and emission spectra of butyrospermol if you are using a fluorescence-based assay, or its absorbance spectrum for an absorbance-based assay. You can do this using a spectrophotometer or spectrofluorometer. If there is an overlap with your assay's detection wavelengths, consider the following:
-
Change Wavelengths: If possible, switch to a fluorophore or chromophore with excitation and/or emission wavelengths that do not overlap with butyrospermol's spectral profile.
-
Use a Blank Correction: Subtract the signal from a control well containing only butyrospermol in the assay buffer from your experimental wells.
-
Orthogonal Assay: Use a different assay with an alternative detection method (e.g., luminescence instead of fluorescence) to confirm your results.[9]
Q5: How can I remove butyrospermol from my samples before running the assay?
Several methods can be employed to remove interfering substances like butyrospermol:[3][10]
-
Solid-Phase Extraction (SPE): Use a C18 reverse-phase SPE cartridge to bind the non-polar butyrospermol while allowing more polar analytes to pass through.
-
Liquid-Liquid Extraction: Partition your sample between an aqueous phase and an immiscible organic solvent in which butyrospermol is soluble (e.g., hexane (B92381) or ethyl acetate). Your analyte of interest should remain in the aqueous phase.
-
Selective Precipitation: Under specific conditions, you may be able to precipitate either the butyrospermol or your analyte of interest, leaving the other in solution.
Troubleshooting Guides
This section provides detailed guides for specific issues you might encounter.
Guide 1: Unexpected Enzyme Inhibition
| Symptom | Possible Cause | Troubleshooting Steps |
| High, non-saturating inhibition | Compound Aggregation | 1. Run the assay with and without 0.01% Triton X-100.[5][6]2. If inhibition is reduced, aggregation is likely. |
| Inhibition increases with pre-incubation time | Chemical Reactivity | 1. Perform a time-dependent inhibition assay.[5]2. If inhibition increases with pre-incubation, suspect covalent modification. |
| Inhibition is independent of detergent and pre-incubation | Direct Enzyme Inhibition | 1. Perform enzyme kinetic studies (e.g., Michaelis-Menten) to determine the mechanism of inhibition (competitive, non-competitive, etc.). |
Guide 2: Interference in Fluorescence-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Butyrospermol Autofluorescence | 1. Measure the fluorescence spectrum of butyrospermol alone in the assay buffer.[11]2. If it fluoresces at your detection wavelength, use a proper blank correction or change fluorophores. |
| Lower than expected signal (quenching) | Spectral Overlap (Inner Filter Effect) | 1. Measure the absorbance spectrum of butyrospermol.[12]2. If it absorbs at the excitation or emission wavelength of your fluorophore, this can cause quenching.[13] Consider diluting the sample or using a different fluorophore with a larger Stokes shift. |
Experimental Protocols
Protocol 1: Detergent Assay for Identifying Aggregation
Objective: To determine if observed enzyme inhibition is due to compound aggregation.
Materials:
-
Enzyme and substrate for your assay
-
Assay buffer
-
Butyrospermol-containing sample
-
Triton X-100 (10% stock solution)
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions.
-
In "Set A," add your butyrospermol sample to the assay buffer.
-
In "Set B," add your butyrospermol sample to the assay buffer containing a final concentration of 0.01% Triton X-100.
-
Add the enzyme to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity over time using a microplate reader.
-
Data Analysis: Compare the dose-response curves and IC50 values for butyrospermol with and without Triton X-100. A significant rightward shift in the IC50 curve in the presence of detergent indicates aggregation-based inhibition.[5][6]
Protocol 2: Spectral Overlap Analysis
Objective: To determine if butyrospermol has intrinsic fluorescence or absorbance that interferes with the assay signal.
Materials:
-
Butyrospermol-containing sample
-
Assay buffer
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Quartz cuvettes or microplates
Procedure:
-
Fluorescence Scan:
-
Prepare a solution of your butyrospermol sample in the assay buffer at the highest concentration used in your assay.
-
Using a spectrofluorometer, perform an excitation scan (while monitoring a range of emission wavelengths) and an emission scan (while exciting at a range of wavelengths) to determine if butyrospermol has any intrinsic fluorescence.
-
-
Absorbance Scan:
-
Prepare a solution of your butyrospermol sample in the assay buffer.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 200 nm to 800 nm.[14]
-
-
Data Analysis: Compare the obtained spectra with the excitation and emission spectra of your assay's fluorophore or the absorbance spectrum of your chromophore. Significant overlap indicates a high potential for spectral interference.
Signaling Pathway Diagrams
Understanding the potential targets of butyrospermol can help in designing relevant assays and interpreting results. Triterpenoids are known to modulate various signaling pathways.[15] Below are simplified diagrams of key pathways that are often studied in drug discovery.
}
Caption: Simplified Gq-Coupled Protein Signaling Pathway.
}
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
}
Caption: Simplified NF-κB Signaling Pathway.References
- 1. benchchem.com [benchchem.com]
- 2. Oxysterols act as promiscuous ligands of class-A GPCRs: in silico molecular modeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of interfering substances in samples prepared for two-dimensional (2-D) electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference removal | chemistry | Britannica [britannica.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Butyrospermol Aggregation in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility and aggregation of butyrospermol (B1668138). By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate the successful design and execution of experiments involving this lipophilic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is butyrospermol and why is it difficult to work with in aqueous solutions?
Butyrospermol is a naturally occurring triterpene with potential antitumor and antifeedant activities. Its large, non-polar, and lipophilic molecular structure (C30H50O) results in very low water solubility, making it prone to aggregation and precipitation in aqueous environments like buffers and cell culture media.[1] This poor solubility can lead to inconsistent experimental results and hinder its therapeutic development.[2]
Q2: What is the expected aqueous solubility of butyrospermol?
Q3: My butyrospermol, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?
This phenomenon, often called "crashing out," occurs when the concentration of the organic co-solvent (like DMSO) is rapidly diluted in the aqueous medium, falling below the level required to keep the hydrophobic compound in solution.[1]
Troubleshooting Strategies:
-
Optimize Dilution: Instead of a single dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous medium. Add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that trigger precipitation.[1]
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of butyrospermol to below its solubility limit in the final assay medium.
-
Adjust Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[4] Maintaining the highest tolerable DMSO concentration can improve butyrospermol's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
Troubleshooting Guide: Inconsistent Results in Cytotoxicity Assays
Inconsistent results in cytotoxicity assays with butyrospermol are often linked to its poor solubility and aggregation.
Problem: High variability between replicate wells or inconsistent IC50 values between experiments.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound Precipitation | Visually inspect all solutions for precipitates. If observed, consider the solubilization strategies outlined in this guide. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[1] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Optimize and standardize cell seeding density.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Change tips between concentrations.[1] |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental data as they are prone to evaporation. Fill these wells with sterile media or PBS to create a humidity barrier.[1] |
| Assay Interference | As a hydrophobic molecule, butyrospermol aggregates may interfere with certain assay reagents (e.g., direct reduction of MTT reagent). It is advisable to validate results with an alternative cytotoxicity assay that has a different readout (e.g., LDH release assay).[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Butyrospermol Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution of butyrospermol in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Butyrospermol (Molecular Weight: 426.73 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 4.27 mg of butyrospermol and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the butyrospermol is completely dissolved, resulting in a clear solution.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes, followed by vortexing, can be applied.
-
Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Workflow for preparing a butyrospermol stock solution in DMSO.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This study helps determine the increase in butyrospermol's aqueous solubility by forming inclusion complexes with HP-β-CD.
Materials:
-
Butyrospermol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical method for quantifying butyrospermol (e.g., HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of butyrospermol to each solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Centrifuge the samples to pellet the undissolved butyrospermol.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved butyrospermol in each filtered sample using a validated analytical method.
-
Plot the concentration of dissolved butyrospermol (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
The initial linear part of the diagram indicates a 1:1 complex formation, and the slope can be used to calculate the stability constant (Kc) of the inclusion complex.
Workflow for a phase solubility study with HP-β-cyclodextrin.
| Cyclodextrin Type | Expected Solubility Enhancement | Notes |
| β-Cyclodextrin | Moderate | Can form inclusion complexes to increase solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High | Often more effective and has lower toxicity than β-cyclodextrin.[6] |
| Methyl-β-cyclodextrin | High | Can also significantly increase solubility. |
Protocol 3: Preparation of Butyrospermol Nanoparticles by Anti-Solvent Precipitation
This protocol describes a general method for preparing nanoparticles of hydrophobic compounds like butyrospermol.
Materials:
-
Butyrospermol
-
A water-miscible organic solvent in which butyrospermol is soluble (e.g., DMSO, acetone, ethanol)
-
An aqueous solution (anti-solvent), potentially containing a stabilizer (e.g., Pluronic F-127, Poloxamer 188)
-
Magnetic stirrer
-
Ultrasonicator (optional)
Procedure:
-
Dissolve butyrospermol in the chosen organic solvent to create the organic phase. A concentration of 20 mg/mL has been used for other pentacyclic triterpenoids.[7]
-
Prepare the aqueous anti-solvent phase, which may contain a stabilizer (e.g., 0.2 mg/mL Poloxamer 188) to prevent nanoparticle aggregation.[7]
-
Under vigorous magnetic stirring, inject the organic phase into the aqueous phase at a constant rate. A volume ratio of 1:20 (organic:aqueous) has been reported.[7]
-
Continue stirring for a defined period (e.g., 5-10 minutes) to allow for nanoparticle formation.
-
Optionally, further reduce particle size and improve homogeneity by using an ultrasonic cell disruptor.[7]
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilization) for storage.
Workflow for preparing butyrospermol nanoparticles.
Data Summary
Solubility Enhancement Strategies for Butyrospermol (Qualitative)
| Method | Solubilizing Agent(s) | Expected Outcome | Considerations |
| Co-solvency | DMSO, Ethanol, PEG 400 | Moderate to High | The final concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells).[1] |
| Cyclodextrin Complexation | β-Cyclodextrin, HP-β-Cyclodextrin | High | Can significantly increase solubility by forming inclusion complexes. HP-β-CD is often more effective and has lower toxicity.[6] |
| Nanoformulation | Stabilizers (e.g., Pluronic F-127, Poloxamer 188) | High | Reduces particle size to the nanometer range, increasing the surface area for dissolution. |
Logical Relationships in Troubleshooting
Logical relationship for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
butyrospermol purity assessment and impurity profiling
Butyrospermol (B1668138) Technical Support Center
Welcome to the technical support center for butyrospermol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purity assessment and impurity profiling of butyrospermol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the analysis of butyrospermol.
Category 1: Purity Assessment & HPLC Method Development
Q1: What is the recommended HPLC column for butyrospermol analysis?
A1: A C18 reversed-phase column is the most common and suitable choice for analyzing triterpene alcohols like butyrospermol.[1] A typical specification would be a 250 mm x 4.6 mm column with 5 µm particle size.[2] For higher efficiency and better resolution of isomers, a column with a smaller particle size (e.g., 3 µm) can be beneficial.[3]
Q2: My butyrospermol peak is tailing in my HPLC chromatogram. What are the common causes and solutions?
A2: Peak tailing for butyrospermol is a frequent issue. Here is a systematic approach to troubleshoot it:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group of butyrospermol can interact with active silanol groups on the silica-based C18 column, causing tailing.[1][3]
-
Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase.[1][4]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (less polar) than the mobile phase, it can cause peak distortion.[1]
-
Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[1]
-
-
Column Contamination/Damage: Accumulation of matrix components can lead to active sites and peak tailing.
-
Solution: Implement a column washing procedure. A typical wash for a C18 column involves flushing with water, methanol (B129727), acetonitrile (B52724), and finally isopropanol.[1] If the problem persists, the column may need replacement.[1]
-
Q3: I am struggling to separate butyrospermol from its isomers (e.g., α-amyrin, β-amyrin, lupeol). How can I improve resolution?
A3: Co-elution of triterpene isomers is a common challenge due to their structural similarities.[3] Consider the following strategies:
-
Optimize Mobile Phase: Fine-tuning the organic solvent-to-water ratio is critical. A shallower gradient or a lower percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention and improve separation.[3]
-
Change Organic Solvent: Acetonitrile and methanol can offer different selectivities for triterpene isomers. If you are using one, try switching to the other.[3]
-
Adjust Temperature: Experiment with the column temperature in a range of 25-40°C. Higher temperatures can improve efficiency, but sometimes lower temperatures enhance the specific interactions needed for separation.[3]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the number of theoretical plates and can enhance resolution.[3]
Q4: Why is my UV detector signal for butyrospermol so weak?
A4: Butyrospermol lacks a strong chromophore, leading to weak UV absorption.[2] Detection is often performed at low wavelengths (e.g., 200-210 nm), which can be prone to interference from solvents and other matrix components.[2] For analyses requiring higher sensitivity, consider derivatization to introduce a UV-active group or alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).[2][5]
Category 2: Impurity Profiling & Identification
Q1: What are the common impurities found in butyrospermol extracted from shea butter?
A1: Butyrospermol is part of the unsaponifiable fraction of shea butter, which is a complex mixture. Impurities or co-extractives can include:
-
Other Triterpene Alcohols: α-amyrin, β-amyrin, and lupeol (B1675499) are structurally similar compounds often found alongside butyrospermol.[6]
-
Triterpene Esters: Cinnamate (B1238496) and acetate (B1210297) esters of triterpene alcohols, such as butyrospermol cinnamate and lupeol acetate, are common.[7][8]
-
Phenolic Compounds: Gallic acid, catechins, and quercetin (B1663063) have been identified in shea kernels.[7][9]
-
Sterols: Compounds like α-spinasterol and β-sitosterol are also present.[10]
Q2: I see unexpected peaks in my chromatogram. How can I identify them?
A2: Identifying unknown peaks requires a systematic approach:
-
Check for Degradation: Butyrospermol can be susceptible to degradation under harsh conditions (e.g., high heat, acidic pH).[5] The new peaks could be degradation products like isomers or dehydration products.[5] Run a fresh, carefully prepared standard to compare.[5]
-
Use a Diode Array Detector (DAD): A DAD (or PDA) detector in HPLC allows you to obtain the UV spectrum of the unknown peak. This can help determine if it is related to your analyte or if it belongs to a different class of compounds.
-
Employ Mass Spectrometry (MS): The most powerful tool for identification is MS. Techniques like HPLC-MS or GC-MS provide mass-to-charge ratio (m/z) data and fragmentation patterns, which act as a fingerprint for the molecule.[11]
-
Spike with Standards: If you suspect the identity of an impurity (e.g., lupeol), inject a sample spiked with a pure standard of that compound. If the peak height increases without a new peak appearing, it confirms the identity.
Q3: Can butyrospermol degrade during sample preparation or storage?
A3: Yes. Triterpenoids can degrade under certain conditions. Key factors to control are:
-
Temperature: High temperatures (>60-80°C) can cause oxidation and thermal decomposition.[5] For long-term storage, keep samples and extracts at -20°C or below.[5]
-
pH: Acidic conditions (e.g., pH 3) can cause isomerization and other acid-catalyzed rearrangements.[5]
-
Light and Air: Protect samples from light using amber vials and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][12]
Category 3: GC-MS Analysis
Q1: Is derivatization necessary for GC-MS analysis of butyrospermol?
A1: Yes, derivatization is essential. Butyrospermol is a non-volatile triterpene alcohol.[6] To make it suitable for GC analysis, the active hydroxyl group must be derivatized to increase its volatility and thermal stability.[5][6]
Q2: What is the most common derivatization method for butyrospermol?
A2: Silylation is the most common and effective technique.[6] This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) as a catalyst.[6]
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to butyrospermol analysis.
Table 1: Comparison of Analytical Methods for Triterpene Purity Analysis
| Parameter | qNMR | HPLC-UV | GC-FID/MS |
| Primary Use | Absolute Purity, Structure | Purity, Impurity Profile | Purity, Impurity Profile |
| Reference Standard | Requires one internal standard | Requires specific analyte standard | Requires specific analyte standard |
| Derivatization | Not required | Not required | Often required (silylation)[13] |
| Selectivity | High | Moderate to High | Very High (especially with MS) |
| Sensitivity | Lower | Moderate | High |
| Accuracy | Very High (Primary Method)[13] | High | High |
| Source: Adapted from comparative guides on analytical methods for triterpenes.[13] |
Table 2: Common Triterpene Alcohol Impurities in Shea Butter Unsaponifiable Fraction
| Compound | Typical Composition Range (%) |
| α-amyrin | 15 - 35% |
| Butyrospermol | 10 - 25% |
| β-amyrin | 5 - 15% |
| Lupeol | 5 - 15% |
| Other Triterpenes | Variable |
| Source: Data compiled from studies on the composition of shea butter from various sources.[14] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Butyrospermol Quantification
This protocol outlines a general method for the quantification of butyrospermol.
-
Instrumentation & Columns:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 95:5 v/v) or a gradient elution for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of butyrospermol reference standard and dissolve it in 10 mL of methanol to create a 1000 µg/mL primary stock solution.[2]
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-200 µg/mL).
-
Prepare the sample by dissolving the extract in methanol or mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Identify the butyrospermol peak in the sample by comparing its retention time to the standard.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.[2]
-
Protocol 2: GC-MS Analysis of Butyrospermol via Silylation
This protocol is adapted from standard methods for analyzing triterpene alcohols in natural extracts.[6][14]
-
Extraction of Unsaponifiable Matter:
-
Weigh approximately 5 g of shea butter into a round-bottom flask.
-
Add 50 mL of 2 M methanolic potassium hydroxide (B78521) (KOH).
-
Reflux the mixture at 80°C for 1 hour to saponify the fats.[6]
-
After cooling, transfer the mixture to a separatory funnel and extract the unsaponifiable matter three times with 100 mL portions of diethyl ether.[6]
-
Combine the ether extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.[6]
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the unsaponifiable residue.[6]
-
-
Derivatization (Silylation):
-
Transfer ~1 mg of the dried extract into a GC vial.
-
Add 100 µL of anhydrous pyridine (B92270) to dissolve the extract.
-
Add 100 µL of BSTFA with 1% TMCS.[6]
-
Seal the vial and heat at 70°C for 30 minutes.[6]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 200°C, hold for 2 min, ramp to 300°C at 5°C/min, and hold for 15 min.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range m/z 50-600.
-
-
Identification:
-
The TMS-derivatized butyrospermol is identified by its retention time and by comparing its mass spectrum with a reference library or a pure, derivatized standard.
-
Visualizations
Diagram 1: General Workflow for Butyrospermol Purity Assessment
Caption: Workflow for butyrospermol purity assessment from sample to report.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of four pentacyclic triterpenoid acids in several bioactive botanicals with gas and liquid chromatography and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
comparative anti-inflammatory activity of butyrospermol and lupeol
A detailed guide for researchers and drug development professionals on the comparative anti-inflammatory properties of two prominent pentacyclic triterpenes: butyrospermol (B1668138) and lupeol (B1675499).
Introduction
Butyrospermol and lupeol are naturally occurring pentacyclic triterpenes found in a variety of plants, with shea butter being a notable source of both.[1][2][3] While both compounds are recognized for their potential health benefits, the extent of scientific investigation into their specific bioactivities differs significantly. Lupeol has been the subject of extensive research, establishing it as a multi-target agent with considerable anti-inflammatory and anti-cancer properties.[4][5][6] In contrast, research on butyrospermol is less comprehensive, with much of the available data derived from studies on extracts or in the context of its esterified forms.[1][7] This guide provides a comparative analysis of the anti-inflammatory activities of butyrospermol and lupeol, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in further investigation.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the anti-inflammatory activity of butyrospermol and lupeol. A significant gap in the literature exists for butyrospermol, with fewer direct studies on the isolated compound compared to lupeol.
| Parameter | Butyrospermol/Butyrospermol Esters | Lupeol/Lupeol Esters | Experimental Model | Reference |
| Inhibition of TPA-induced ear edema in mice (ID50) | Butyrospermol acetate (B1210297): 0.75 µmol/ear | Lupeol acetate: 0.2-0.3 µmol/ear | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. | [1] |
| Butyrospermol cinnamate (B1238496): 0.3 µmol/ear | Lupeol cinnamate: 0.15 µmol/ear | [8] | ||
| Inhibition of Carrageenan-induced paw edema in rats (% inhibition) | Not explicitly reported for the isolated compound. | Lupeol (5-9.37 mg/kg): up to 57.14% inhibition.[6] | Carrageenan-induced paw edema in rats. | [6] |
| Effect on Pro-inflammatory Mediators | Limited direct data on the isolated compound. Butyrospermol acetate and cinnamate showed marked anti-inflammatory effects.[9] | Lupeol (10–100 μM) inhibited TNF-α and IL-1β production in LPS-treated macrophages.[10][11] Lupeol also reduced prostaglandin (B15479496) E2 (PGE2) production.[10][11] | In vitro studies on lipopolysaccharide (LPS)-stimulated macrophages. | [10][11] |
Signaling Pathways and Mechanism of Action
The primary anti-inflammatory mechanism for both butyrospermol and lupeol is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][12]
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[12] Both lupeol and, plausibly, butyrospermol are thought to interfere with this process, preventing the degradation of IκBα and thereby blocking NF-κB activation.[1][14][15]
Lupeol has been shown to modulate other pathways as well, including the PI3K/Akt pathway.[4][14][15]
Caption: Postulated inhibitory effect of Butyrospermol and Lupeol on the NF-κB pathway.
Experimental Protocols
TPA-Induced Mouse Ear Edema
This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Model: Typically, male ICR or CD-1 mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compound (butyrospermol or lupeol esters) is applied topically to the TPA-treated ear, usually simultaneously with or shortly before TPA application.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular biopsies are taken from both ears. The weight difference between the TPA-treated and control ear punches is calculated to quantify the extent of edema.
-
Data Analysis: The inhibitory activity is expressed as the percentage reduction in edema in the treated group compared to the control group that received only TPA. The ID50 value, the dose that causes 50% inhibition of edema, is then calculated.[1]
Caption: Workflow for the TPA-induced mouse ear edema assay.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds administered systemically.[1]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A subcutaneous injection of a carrageenan solution is administered into the sub-plantar region of one hind paw of each rat.
-
Treatment: The test compound is typically administered orally or intraperitoneally at various doses before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.[1]
-
Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group with that of the control group.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of both butyrospermol and lupeol, with a shared likely mechanism of action involving the inhibition of the NF-κB signaling pathway. However, the existing body of research on lupeol is far more extensive, providing a more detailed understanding of its multi-target effects and greater quantitative data on its anti-inflammatory efficacy. The data on butyrospermol, particularly in its esterified forms, is promising but highlights a clear need for further investigation into the isolated compound's specific activities and mechanisms. This comparative guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of these two related triterpenes.
References
- 1. benchchem.com [benchchem.com]
- 2. hyomen.org [hyomen.org]
- 3. researchgate.net [researchgate.net]
- 4. Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol - Wikipedia [en.wikipedia.org]
- 6. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [dru.com]
- 10. academic.oup.com [academic.oup.com]
- 11. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyrospermol and Other Key Pentacyclic Triterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of butyrospermol (B1668138) against other well-characterized pentacyclic triterpenes, focusing on their mechanisms of action in the context of cancer and inflammation. While research into the specific molecular pathways of butyrospermol is still emerging, this document synthesizes available data and provides a framework for future investigations by comparing its known activities with the established mechanisms of related compounds.[1]
Pentacyclic triterpenes are a diverse class of natural products derived from the cyclization of squalene.[1][2] Widely distributed in the plant kingdom, they have been a cornerstone of traditional medicine for centuries.[1] Modern scientific investigation has highlighted their potential as anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory agents.[1][3][4] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.[1][5]
This comparison will focus on butyrospermol alongside four extensively researched pentacyclic triterpenes: lupeol (B1675499), betulinic acid, oleanolic acid, and ursolic acid.[1][6][7] A significant disparity exists in the depth of research, with substantially more data available for lupeol and the other selected triterpenes than for butyrospermol.[8] Much of the current understanding of butyrospermol's bioactivity is derived from studies of its esters or from extracts of plants where it is a constituent, such as the shea tree (Vitellaria paradoxa).[1][5][8][9]
Comparative Biological Activity: Anti-inflammatory and Cytotoxic Effects
The therapeutic potential of pentacyclic triterpenes is vast, with numerous studies demonstrating their efficacy in various disease models.[2] This section summarizes key quantitative data on their anti-inflammatory and cytotoxic activities to allow for easy comparison.
Anti-inflammatory Activity
The anti-inflammatory effects of butyrospermol, primarily in its esterified forms (acetate and cinnamate), have been quantified in preclinical models. The table below summarizes the inhibitory activity of various triterpene esters from shea fat against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, providing a basis for comparison.[5][9]
| Compound | 50% Inhibitory Dose (ID50) (mg/ear) | Reference |
| Butyrospermol acetate | 0.6 | [5] |
| Butyrospermol cinnamate | 0.5 | [5] |
| Lupeol acetate | 0.3 | [5] |
| Lupeol cinnamate | 0.2 | [5] |
| α-amyrin acetate | 0.4 | [5] |
| α-amyrin cinnamate | 0.3 | [5] |
| β-amyrin acetate | 0.4 | [5] |
| β-amyrin cinnamate | 0.3 | [5] |
Lower ID50 values indicate greater anti-inflammatory potency.
Cytotoxic Activity
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [10] |
| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | [10] |
| Betulinic Acid | B164A5 | Melanoma | > 75 µM | [6] |
| Oleanolic Acid | B164A5 | Melanoma | > 75 µM | [6] |
| Ursolic Acid | B164A5 | Melanoma | > 75 µM | [6] |
Note: The cytotoxicity of pentacyclic triterpenes can vary significantly depending on the cancer cell line and experimental conditions.[6]
Physicochemical Properties and Bioavailability
A significant challenge in the clinical application of pentacyclic triterpenes is their poor aqueous solubility and low bioavailability.[6][12] These compounds are lipophilic, which can hinder their absorption and distribution.[13] Efforts to improve their pharmacological properties often involve chemical modifications, such as acetylation, to enhance solubility and efficacy.[13]
| Compound | LogP | Molecular Weight ( g/mol ) | Reference |
| Butyrospermol | Not available | 426.73 | |
| Lupeol | 8.61 | 426.73 | |
| Betulinic Acid | 6.73 | 456.71 | |
| Oleanolic Acid | 6.47 | 456.71 | |
| Ursolic Acid | 6.43 | 456.71 |
LogP is a measure of lipophilicity; higher values indicate lower water solubility.
Signaling Pathways in Anti-inflammatory and Anticancer Activity
The anti-inflammatory and anticancer effects of pentacyclic triterpenes are mediated through complex signaling networks.[1] Two of the most critical pathways they modulate are the NF-κB and the intrinsic apoptosis pathways.
Triterpene-mediated Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[1] Triterpenes have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines.[9][14]
The Intrinsic Apoptosis Pathway Modulated by Triterpenes
Induction of apoptosis (programmed cell death) is a key mechanism by which triterpenes eliminate cancer cells.[1] This often involves the mitochondria-mediated intrinsic pathway, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory and anti-tumor activity of pentacyclic triterpenes.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[2][11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).[10]
-
Cell Harvesting and Washing: Harvest the treated and control cells and wash them twice with ice-cold PBS.[2]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Untreated cells serve as a negative control.[10]
-
Data Interpretation:
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7).[15]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[15]
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[15]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[15]
-
Griess Reaction: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to each supernatant sample.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.[15]
Conclusion
Butyrospermol demonstrates potential as a bioactive pentacyclic triterpene, with evidence for its anti-inflammatory and cytotoxic activities, primarily from studies on its derivatives.[1][5][9] However, a significant gap remains in the understanding of its specific mechanisms of action compared to well-researched triterpenes like lupeol, betulinic acid, oleanolic acid, and ursolic acid.[1][8] These related compounds provide a strong basis for inferring that butyrospermol likely modulates key inflammatory and apoptotic pathways, such as NF-κB and the intrinsic apoptosis pathway.[1][9]
Future research should focus on elucidating the molecular targets and signaling pathways of isolated butyrospermol to confirm these hypotheses.[1] The experimental protocols provided in this guide offer a roadmap for such investigations. By employing these methods, researchers can determine whether butyrospermol shares mechanistic similarities with other triterpenes or possesses a unique mode of action.[1] A deeper understanding of butyrospermol's biological activities is crucial for unlocking its full therapeutic potential and for the development of novel, nature-derived therapies for cancer and inflammatory diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Antitumor Evaluation of Four Pentacyclic Triterpenoids and 10-Hydroxycamptothecin Self-Assembled Nanoparticles | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Involvement of the Antioxidant Effect and Anti-inflammatory Response in Butyrate-Inhibited Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unveiling the Molecular Impact of Butyrospermol: A Comparative Guide to Target Gene Expression Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the effect of butyrospermol (B1668138) on target gene expression. While the specific molecular targets of butyrospermol are currently under investigation, this document offers a comparative analysis with structurally similar and well-characterized triterpenes, presenting hypothetical data to illustrate the experimental validation process.
Butyrospermol, a tetracyclic triterpene alcohol predominantly found in the unsaponifiable fraction of shea butter, has garnered interest for its potential anti-inflammatory and anti-tumor properties.[1][2][3] Elucidating its mechanism of action is crucial for its development as a therapeutic agent. This guide outlines the key experimental approaches to identify and validate the effect of butyrospermol on the expression of target genes, drawing parallels with the known activities of other triterpenes such as oleanolic acid, ursolic acid, lupeol, and betulinic acid.[4]
Comparative Analysis of Triterpene Effects on Gene Expression
While direct evidence for butyrospermol's effect on specific gene targets is still emerging, the well-documented activities of other pentacyclic triterpenes provide a valuable predictive framework.[5] These compounds are known to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB, PI3K/Akt/mTOR, and MAPK cascades.[4][5] It is hypothesized that butyrospermol may exert its biological effects by influencing the expression of genes within these pathways.
To illustrate the process of validating such effects, the following table presents hypothetical quantitative data on the modulation of key inflammation- and apoptosis-related genes by butyrospermol in comparison to other triterpenes in a cancer cell line.
| Gene | Treatment (10 µM) | Fold Change in mRNA Expression (vs. Vehicle Control) |
| NFKB1 | Butyrospermol | -2.5 |
| Oleanolic Acid | -2.8 | |
| Ursolic Acid | -2.6 | |
| Lupeol | -2.1 | |
| BCL2 | Butyrospermol | -3.2 |
| Oleanolic Acid | -3.5 | |
| Ursolic Acid | -3.3 | |
| Betulinic Acid | -4.0 | |
| CASP3 | Butyrospermol | +2.8 |
| Oleanolic Acid | +3.1 | |
| Ursolic Acid | +2.9 | |
| Betulinic Acid | +3.5 | |
| PTGS2 (COX-2) | Butyrospermol | -4.0 |
| Oleanolic Acid | -4.5 | |
| Ursolic Acid | -4.2 | |
| Lupeol | -3.8 |
Table 1: Hypothetical comparative analysis of the effect of butyrospermol and other triterpenes on the expression of key target genes in a cancer cell line after 24 hours of treatment. Data is represented as fold change relative to a vehicle-treated control.
Experimental Protocols for Target Gene Expression Validation
Validating the effect of butyrospermol on target gene expression requires a systematic approach involving several key experimental techniques.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line known to have activated inflammatory pathways).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of butyrospermol (and comparative compounds) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. RNA Extraction and Quantification:
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Perform qPCR using a qPCR instrument, SYBR Green, or a probe-based detection method.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[6]
4. Protein Expression Analysis (Western Blotting):
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins and a loading control (e.g., β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence or fluorescence detection system.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental process, the following diagrams illustrate a putative signaling pathway affected by butyrospermol and the general workflow for validating its effect on gene expression.
Caption: Putative inhibition of the NF-κB signaling pathway by butyrospermol.
Caption: A streamlined workflow for validating changes in gene and protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Butyrospermol | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Butyrospermol as a Positive Control in Anti-inflammatory Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, the use of appropriate positive controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of butyrospermol (B1668138) with established positive controls, dexamethasone (B1670325) and indomethacin (B1671933), for use in anti-inflammatory research. We present experimental data, detailed protocols for key assays, and visual representations of signaling pathways and workflows to aid researchers in making informed decisions for their study designs.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of butyrospermol, a triterpene found in shea butter, are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct mechanistic studies on butyrospermol are limited, its action is thought to be similar to other triterpenes, such as lupeol, which suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB.[1]
Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, including NF-κB and AP-1. Dexamethasone is known to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines like TNF-α and various interleukins.
Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Comparison of Anti-inflammatory Activity
To provide a clear comparison of the potency of these compounds, the following table summarizes their inhibitory effects on key inflammatory mediators. The data for butyrospermol is presented as illustrative, based on available research, while IC50 values are provided for dexamethasone and indomethacin where available. All data pertains to studies conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells unless otherwise specified.
| Compound | Nitric Oxide (NO) Production | TNF-α Production | IL-6 Production | PGE2 Production |
| Butyrospermol | Significant inhibition observed at 10 µM and 25 µM | Inhibition reported | Inhibition reported | Inhibition reported |
| Dexamethasone | IC50 ~10-100 nM | IC50 ~1-10 nM | IC50 ~1-10 nM | Inhibition reported |
| Indomethacin | Inhibition reported | Inhibition reported | Inhibition reported | IC50 ~1-10 µM |
Note: The provided data for butyrospermol is illustrative and intended to demonstrate its anti-inflammatory potential. Definitive IC50 values from comprehensive dose-response studies are not yet widely available in published literature. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below to ensure reproducibility and standardization of results.
Nitric Oxide (NO) Assay (Griess Test)
Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Butyrospermol, Dexamethasone, or Indomethacin
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds (Butyrospermol, Dexamethasone, Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
TNF-α and IL-6 Quantification (ELISA)
Objective: To measure the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from the NO assay experiment
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution (TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate and wash the plate again.
-
Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Prostaglandin E2 (PGE2) Quantification (Immunoassay)
Objective: To measure the concentration of the pro-inflammatory mediator PGE2 in the cell culture supernatant using a competitive immunoassay.
Materials:
-
Cell culture supernatants from the NO assay experiment
-
Commercially available PGE2 immunoassay kit
-
Wash buffer
-
Assay buffer
-
PGE2 conjugate (e.g., PGE2-HRP)
-
Substrate solution
-
Stop solution
-
96-well plates pre-coated with a capture antibody
Procedure:
-
Follow the specific instructions provided with the commercial PGE2 immunoassay kit.
-
The principle of this assay is typically a competitive binding format where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of antibody binding sites.
-
Add standards and cell culture supernatants to the wells of the pre-coated plate.
-
Add the PGE2 conjugate to each well.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction and measure the absorbance.
-
Calculate the PGE2 concentration in the samples using the standard curve.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Putative anti-inflammatory mechanism of Butyrospermol via inhibition of NF-κB and MAPK signaling pathways.
References
Assessing Butyrospermol Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of butyrospermol (B1668138) and its structural analogues in a competitive enzyme-linked immunosorbent assay (ELISA). The following sections present supporting experimental data, detailed methodologies, and visualizations to facilitate a clear understanding of the assay's specificity.
Introduction to Butyrospermol and Immunoassay Specificity
Butyrospermol is a tetracyclic triterpene alcohol found in various natural sources, notably shea butter. As with many small molecules, the development of specific immunoassays for the accurate quantification of butyrospermol requires careful assessment of potential cross-reactivity with structurally similar compounds. Cross-reactivity occurs when antibodies designed to bind a specific analyte also bind to other molecules, which can lead to inaccurate measurements and false-positive results.[1][2] This is a critical consideration in drug development and research, where precise quantification is paramount.
This guide focuses on a competitive ELISA format, which is well-suited for the detection of small molecules like butyrospermol. In this assay format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Comparative Cross-Reactivity Data
To assess the specificity of a hypothetical anti-butyrospermol polyclonal antibody, a competitive ELISA was performed. The following table summarizes the 50% inhibitory concentration (IC50) and the calculated cross-reactivity of butyrospermol and several structurally related triterpenes.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Butyrospermol | 100 | 100 | |
| α-Amyrin | 500 | 20 | |
| β-Amyrin | 800 | 12.5 | |
| Lupeol | 1200 | 8.3 | |
| Cholesterol | >10,000 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of a cross-reactivity assessment.
Experimental Protocol: Competitive ELISA for Butyrospermol
This section details the methodology used to determine the IC50 and cross-reactivity values presented above.
3.1. Materials and Reagents
-
Anti-Butyrospermol polyclonal antibody
-
Butyrospermol standard
-
Butyrospermol-Horseradish Peroxidase (HRP) conjugate
-
Structurally related compounds (α-Amyrin, β-Amyrin, Lupeol, Cholesterol)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
3.2. Assay Procedure
-
Coating: Microtiter plates are coated with the anti-butyrospermol antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove unbound antibodies.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again three times with wash buffer.
-
Competitive Reaction:
-
A standard curve is prepared by adding varying concentrations of the butyrospermol standard to the wells.
-
Similarly, serial dilutions of the cross-reactants (α-amyrin, β-amyrin, lupeol, and cholesterol) are added to separate wells.
-
A fixed concentration of the butyrospermol-HRP conjugate is then added to all wells.
-
The plate is incubated for 1-2 hours at room temperature to allow for competition between the unlabeled analyte/cross-reactant and the HRP-labeled butyrospermol for binding to the coated antibody.
-
-
Washing: The plates are washed five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The optical density (OD) of each well is measured at 450 nm using a microplate reader.
3.3. Data Analysis
The percentage of binding for each standard and cross-reactant concentration is calculated using the following formula:
% Binding = (OD_sample - OD_blank) / (OD_zero_standard - OD_blank) * 100
The IC50 values are determined by plotting the percentage of binding against the logarithm of the analyte concentration and fitting the data to a sigmoidal dose-response curve.
Cross-reactivity is then calculated as:
% Cross-Reactivity = (IC50_Butyrospermol / IC50_Cross-reactant) * 100
Visualizing the Experimental Workflow and Principles
The following diagrams illustrate the key processes involved in the assessment of butyrospermol cross-reactivity.
References
Butyrospermol vs. Dexamethasone in Topical Inflammation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of butyrospermol (B1668138), a naturally occurring triterpene from shea butter, and dexamethasone (B1670325), a potent synthetic corticosteroid, in the context of topical inflammation models. While direct head-to-head experimental data is limited, this document synthesizes available preclinical findings to offer an objective overview of their anti-inflammatory properties.
Executive Summary
Dexamethasone is a well-established, high-potency corticosteroid with broad anti-inflammatory and immunosuppressive effects.[1][2][3] Its mechanism involves binding to glucocorticoid receptors, which in turn modulates the expression of inflammatory genes.[1][2] Butyrospermol, particularly its esters, has also demonstrated significant anti-inflammatory properties in preclinical models.[4] Its proposed mechanism involves the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway.[4][5] This guide will delve into the quantitative data from relevant studies, detail the experimental protocols used to evaluate these compounds, and visualize the pertinent biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of butyrospermol esters and dexamethasone in the widely used 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
Table 1: Anti-inflammatory Activity of Butyrospermol Esters in TPA-Induced Mouse Ear Edema
| Compound | Dose (mg/ear) | Inhibition of Edema (%) |
| Butyrospermol Acetate | 1.0 | 75 |
| Butyrospermol Cinnamate | 1.0 | 82 |
Data synthesized from Akihisa et al. (2010) as cited in a technical guide by BenchChem.[4]
Table 2: Anti-inflammatory Activity of Dexamethasone in TPA-Induced Mouse Ear Edema
| Compound | Dose (µ g/ear ) | Maximal Inhibition of Edema (%) | ED₅₀ (µ g/ear ) |
| Dexamethasone | 0.25 | 50 | 0.25 ± 0.03 |
| Dexamethasone | >1.5 | ~100 | N/A |
Data derived from studies on TPA-induced edema inhibition by dexamethasone.[6]
Experimental Protocols
The primary model referenced for the quantitative data is the TPA-induced ear edema model in mice, a standard and well-characterized assay for acute topical inflammation.
TPA-Induced Mouse Ear Edema Model
Objective: To evaluate the anti-inflammatory activity of topically applied compounds by measuring the reduction of edema (swelling) induced by TPA.
Animal Model: Typically, male or female mice (e.g., ICR or Swiss albino) are used.
Procedure:
-
Baseline Measurement: The initial thickness of the mouse ear is measured using a micrometer.
-
Induction of Inflammation: A solution of TPA in a vehicle (commonly acetone) is topically applied to the inner and outer surfaces of one ear.[6][7] The contralateral ear may serve as a control.
-
Treatment Application: The test compound (butyrospermol ester or dexamethasone) dissolved in a suitable vehicle is applied topically to the TPA-treated ear, often shortly before or after the TPA application.[6]
-
Edema Assessment: After a specific period (typically 4-6 hours), the ear thickness is measured again.[6][8] The increase in ear thickness or weight of a punch biopsy is used as a measure of edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in ear thickness in the treated group to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Discussion
The available data suggests that both butyrospermol esters and dexamethasone are effective in reducing topical inflammation in the TPA-induced mouse ear edema model. On a weight-for-weight basis, dexamethasone demonstrates significantly higher potency, achieving 50% inhibition at a dose of 0.25 µ g/ear , whereas butyrospermol esters were tested at a dose of 1.0 mg/ear.[4][6]
The mechanisms of action, while both culminating in the reduction of an inflammatory response, are distinct. Dexamethasone acts through the glucocorticoid receptor to broadly suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory genes.[1][2] Butyrospermol is believed to target specific inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[4]
It is important to note that the data for butyrospermol is based on its esterified forms. Further research is required to evaluate the efficacy of butyrospermol itself and to conduct direct comparative studies against gold-standard anti-inflammatory agents like dexamethasone under identical experimental conditions. Such studies would be invaluable for determining the relative potency and therapeutic potential of butyrospermol as a topical anti-inflammatory agent.
References
- 1. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-Cancer Effects of Butyrospermol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer effects of butyrospermol (B1668138), contextualized with data from structurally or functionally related compounds due to the limited direct research on butyrospermol itself. We will delve into its cytotoxic activity and compare it with other well-studied triterpenes and the short-chain fatty acid, butyrate (B1204436). This guide aims to offer a clear perspective on the reproducibility and potential mechanisms of butyrospermol's anti-cancer properties.
I. Comparative Cytotoxicity
Direct experimental evidence for the anti-cancer activity of butyrospermol is currently limited, with a notable study demonstrating its cytotoxic effect on human lung carcinoma cells.[1] To provide a broader context, this section compares the available data on butyrospermol with that of other triterpenes and butyrate derivatives, which have been more extensively studied for their anti-cancer properties.[1][2]
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Butyrospermol | A549 | Human Lung Carcinoma | 114.5 µg/mL | [1] |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [3] |
| Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [3] | |
| Pinostrobin (B192119) Butyrate | T47D | Breast Cancer | 0.40 mM | [2][3] |
| Pinostrobin Propionate (B1217596) | T47D | Breast Cancer | 0.57 mM | [2] |
| N-(5-methyl-[1][4][5]thiadiazol-2-yl)-propionamide | HepG2 | Human Hepatocellular Carcinoma | 9.4 µg/mL | [6] |
| HL-60 | Human Leukemia | >9.4 µg/mL | [6] | |
| MCF-7 | Human Breast Carcinoma | >9.4 µg/mL | [6] |
Note: The reproducibility of the anti-cancer effects of butyrospermol is not yet established due to the limited number of studies. The data presented for other compounds are from individual studies and should be interpreted within that context.
II. Potential Mechanisms of Action: A Comparative Overview
While the specific molecular mechanisms of butyrospermol's anti-cancer activity are yet to be fully elucidated, the actions of related compounds like other triterpenes and butyrate offer valuable insights.[1][7] These compounds are known to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.[1][8]
A. Induction of Apoptosis
Triterpenes and butyrate have been shown to trigger apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[1][4] This pathway is a common mechanism for naturally derived anti-cancer agents.[9]
B. Modulation of Signaling Pathways
Many triterpenes exert their anti-cancer effects by modulating signaling pathways that regulate inflammation and cell survival, such as the NF-κB pathway.[1] Constitutive activation of this pathway is a known hallmark of many cancers.[1] Butyrate, on the other hand, is known to act as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression, including the downregulation of inflammatory mediators.[4] It has also been shown to suppress the glucose metabolism of colorectal cancer cells via the GPR109a-AKT signaling pathway.[7]
III. Visualizing the Pathways and Processes
To better understand the potential mechanisms and experimental procedures, the following diagrams are provided.
IV. Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key in vitro assays are provided below.
A. Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., A549, T47D) are obtained from a certified cell bank.[1][3]
-
Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3]
B. Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., butyrospermol) and incubate for 24-72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]
C. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).[3]
-
Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.[3]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Untreated cells serve as a negative control.[3]
-
Data Interpretation:
D. Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to analyze the modulation of signaling pathways (e.g., NF-κB).[4]
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.[4]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[4]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the protein of interest (e.g., total p65 and phospho-p65 for NF-κB) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
V. Conclusion
The available data, although limited, suggests that butyrospermol possesses cytotoxic activity against cancer cells in vitro.[1] However, a significant amount of research is still required to establish the reproducibility of these effects across different cancer cell lines and to fully elucidate its mechanisms of action. The comparative analysis with other triterpenes and butyrate provides a valuable framework for future investigations into butyrospermol as a potential anti-cancer agent. Future studies should focus on expanding the cytotoxicity screening to a broader panel of cancer cell lines, conducting detailed mechanistic studies to identify its molecular targets and signaling pathways, and ultimately, validating these in vitro findings in preclinical in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biopolymers.org.ua [biopolymers.org.ua]
- 7. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 9. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Butyrospermol and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a diverse class of natural products derived from the cyclization of squalene, have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities.[1] These compounds, widely distributed throughout the plant kingdom, have been a cornerstone of traditional medicine for centuries and are now being rigorously investigated for their anti-inflammatory, anti-cancer, antiviral, and immunomodulatory properties.[1] This guide provides a comparative analysis of the mechanism of action of butyrospermol (B1668138), a tetracyclic triterpene alcohol found in shea butter (Vitellaria paradoxa), against other well-characterized triterpenoids.[1][2] While research into the specific molecular pathways of butyrospermol is still emerging, this document synthesizes available experimental data and provides a framework for future investigations by comparing its known activities with the established mechanisms of related compounds.[3]
Anti-inflammatory Activity: A Comparative Overview
The anti-inflammatory effects of butyrospermol, particularly its esters, have been quantified in preclinical models. A key study evaluated the inhibitory activity of various triterpene esters from shea fat against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, providing valuable comparative data.[2]
Quantitative Data: Inhibition of TPA-Induced Inflammation
| Compound | Dose (mg/ear) | Inhibition of Edema (%) |
| Butyrospermol Acetate | 1.0 | 73.8 |
| Butyrospermol Cinnamate | 1.0 | 87.5 |
| α-Amyrin Acetate | 1.0 | 85.7 |
| α-Amyrin Cinnamate | 1.0 | 87.5 |
| β-Amyrin Acetate | 1.0 | 85.7 |
| β-Amyrin Cinnamate | 1.0 | 87.5 |
| Lupeol (B1675499) Acetate | 1.0 | 78.6 |
| Lupeol Cinnamate | 1.0 | 87.5 |
| Reference: Akihisa et al., 2010 |
In Vitro Anti-inflammatory Effects of Butyrospermol
Illustrative data from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages further elucidates the anti-inflammatory potential of butyrospermol.
| Treatment | NO Production (% of LPS Control) | Relative COX-2 mRNA Expression | PGE2 Production (% of LPS Control) |
| Control (Untreated) | 5.2 ± 1.1 | 1.0 ± 0.2 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 100 ± 7.3 | 15.3 ± 2.1 | 100 ± 10.5 |
| LPS + Butyrospermol (10 µM) | Not specified | 8.7 ± 1.5 | 63.2 ± 8.7 |
| LPS + Butyrospermol (20 µM) | Not specified | 4.2 ± 0.9 | 39.8 ± 6.9 |
| Reference: BenchChem, 2025[4] |
Mechanism of Action: Inflammation
The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] It is plausible that butyrospermol shares the mechanism of NF-κB inhibition with other triterpenoids like lupeol.[2] Studies on lupeol have demonstrated its ability to suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[2] This, in turn, reduces the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines.[2]
Figure 1: Triterpene-mediated inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity: A Comparative Perspective
While direct evidence for butyrospermol's anti-cancer mechanism is limited, it has demonstrated cytotoxic activity against lung cancer cells.[3] To understand its potential, we can compare it to well-researched triterpenoids like oleanolic acid, ursolic acid, lupeol, and betulinic acid, which exert their anti-cancer effects primarily through the induction of apoptosis and inhibition of inflammatory pathways that fuel tumor growth.[3]
Quantitative Data: Cytotoxicity of Butyrospermol-Related Compounds
| Compound | Cancer Cell Line | Cell Type | IC50 Value |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL |
| Butyrolactone I | Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL |
| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM |
| Reference: BenchChem, 2025[5] |
Mechanism of Action: Cancer
The anti-cancer activities of many triterpenoids are mediated through the induction of programmed cell death (apoptosis), often involving the intrinsic mitochondrial pathway.
Induction of the Intrinsic Apoptosis Pathway
Triterpenoids can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.
Figure 2: The intrinsic apoptosis pathway modulated by triterpenoids.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research on triterpenoids. Below are standardized protocols for key assays used to evaluate their mechanisms of action.
TPA-Induced Mouse Ear Edema Assay
This in vivo model is used to assess the anti-inflammatory activity of a compound.
-
Animals: Male ICR mice are typically used.[7]
-
Treatment Application: The test compound, dissolved in a suitable vehicle like acetone (B3395972), is applied topically to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone as a control.[7]
-
Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of TPA in acetone is applied to both ears to induce inflammation.[7]
-
Evaluation: After a set time (e.g., 4-6 hours), the mice are euthanized, and circular biopsies are taken from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.[7]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and is used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[6]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.[3]
-
Compound Treatment: After 24 hours, treat the cells with the test compound for a specified period (e.g., 1-2 hours) before stimulating with an NF-κB activator like TNF-α for 6-8 hours.[3]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[3]
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is determined by comparing the normalized activity in compound-treated cells to that in stimulated cells without the compound.[3]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
-
Cell Treatment and Lysis: Treat cells with the compound and/or stimulant for the desired time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, caspases) and then with a secondary antibody conjugated to an enzyme.
-
Detection: Visualize the protein bands using a suitable detection method.
Figure 3: A potential experimental workflow for investigating butyrospermol.
Conclusion and Future Directions
Butyrospermol and its esters demonstrate significant anti-inflammatory activity, comparable to other well-studied triterpenes.[2] While its cytotoxic effects against cancer cells are noted, the precise molecular mechanisms underlying these activities are not yet fully elucidated and are largely inferred from related compounds.[3] Future research should focus on identifying the direct molecular targets of butyrospermol to confirm its role in modulating key signaling pathways such as NF-κB and those involved in apoptosis. The experimental protocols provided in this guide offer a roadmap for such investigations. By employing these methods, researchers can further clarify the therapeutic potential of butyrospermol and contribute to the development of new drugs for inflammatory diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of PKC/ERK1/2 signaling in the anti-inflammatory effect of tetracyclic triterpene euphol on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Charting the Course: A Researcher's Guide to Confirming Butyrospermol's Protein Binding Partners
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current landscape of knowledge surrounding the molecular interactions of butyrospermol (B1668138). While direct evidence of specific protein binding remains elusive in publicly available literature, this document provides a foundational framework for future investigations. By synthesizing data from related compounds and outlining robust experimental methodologies, we aim to empower researchers to uncover the direct binding targets of this promising triterpenoid.
Butyrospermol, a tetracyclic triterpene alcohol found in sources like shea butter, has garnered interest for its potential anti-inflammatory and anti-cancer properties.[1][2][3] However, a significant knowledge gap exists regarding its precise mechanism of action, specifically the direct protein targets through which it exerts its biological effects.[2][4] This guide offers a comparative look at the bioactivities of butyrospermol and related compounds, details the experimental protocols necessary to identify and validate protein binding, and provides visual workflows to guide future research endeavors.
Comparative Biological Activity
While direct binding affinity data for butyrospermol to a specific protein target is not currently available, we can draw inferences from its biological activities and compare them with those of its derivatives and other well-studied triterpenes.[4] The following table summarizes the anti-inflammatory and chemopreventive activities of butyrospermol derivatives and related compounds.
| Compound | Bioactivity | Assay | Results (ID₅₀ in mg/ear) | Reference |
| Butyrospermol Acetate | Anti-inflammatory | TPA-induced inflammation in mice | 0.8 | [1] |
| Butyrospermol Cinnamate | Anti-inflammatory | TPA-induced inflammation in mice | 0.6 | [1] |
| α-amyrin Acetate | Anti-inflammatory | TPA-induced inflammation in mice | 0.3 | [1] |
| α-amyrin Cinnamate | Anti-inflammatory | TPA-induced inflammation in mice | 0.2 | [1] |
| β-amyrin Acetate | Anti-inflammatory | TPA-induced inflammation in mice | 0.4 | [1] |
| β-amyrin Cinnamate | Anti-inflammatory | TPA-induced inflammation in mice | 0.3 | [1] |
| Lupeol Acetate | Anti-inflammatory | TPA-induced inflammation in mice | 0.4 | [1] |
| Lupeol Cinnamate | Anti-inflammatory | TPA-induced inflammation in mice | 0.2 | [1] |
| Compound | Bioactivity | Assay | Inhibition Rate (%) at 1x10³ mol ratio/TPA | Reference |
| Butyrospermol Acetate | Chemopreventive | EBV-EA Activation Inhibition | 40.1 | [1] |
| Butyrospermol Cinnamate | Chemopreventive | EBV-EA Activation Inhibition | 48.7 | [1] |
| α-amyrin Acetate | Chemopreventive | EBV-EA Activation Inhibition | 45.2 | [1] |
| α-amyrin Cinnamate | Chemopreventive | EBV-EA Activation Inhibition | 65.8 | [1] |
| β-amyrin Acetate | Chemopreventive | EBV-EA Activation Inhibition | 55.4 | [1] |
| β-amyrin Cinnamate | Chemopreventive | EBV-EA Activation Inhibition | 69.1 | [1] |
| Lupeol Acetate | Chemopreventive | EBV-EA Activation Inhibition | 58.2 | [1] |
| Lupeol Cinnamate | Chemopreventive | EBV-EA Activation Inhibition | 72.3 | [1] |
TPA: 12-O-tetradecanoylphorbol-13-acetate; EBV-EA: Epstein-Barr virus early antigen. ID₅₀ represents the 50% inhibitory dose.
Inferred Signaling Pathways and Potential Targets
The anti-inflammatory and anti-cancer activities of butyrospermol and related triterpenes suggest the modulation of key cellular signaling pathways.[1][2] While direct targets are unknown, parallels are often drawn with the short-chain fatty acid butyrate, a known histone deacetylase (HDAC) inhibitor that influences these pathways.[5]
Anti-Inflammatory Signaling
Triterpenes are known to interfere with pro-inflammatory cascades, with a key mechanism being the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and other mediators.[1][5]
Apoptosis Induction Pathway
The anti-cancer effects of related compounds are often linked to the induction of apoptosis (programmed cell death), frequently through the intrinsic or mitochondrial pathway.[2][5] This involves alterations in the mitochondrial membrane and the release of pro-apoptotic factors.[5]
Experimental Protocols for Target Identification and Binding Confirmation
To definitively identify the protein target of butyrospermol and quantify its binding affinity, a systematic experimental approach is required.[4]
General Experimental Workflow
The following workflow outlines the key stages for identifying and validating a protein target for a small molecule like butyrospermol.
References
A Comparative Guide to the Differential Efficacy of Butyrospermol and Related Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the differential efficacy of butyrospermol (B1668138) across various cancer cell types is currently limited in publicly available literature.[1] This guide, therefore, provides a comparative analysis based on available data for structurally and functionally related compounds, namely butyrate (B1204436) and butyrolactone I, to serve as a foundational resource for future research into butyrospermol.
Butyrospermol, a tetracyclic triterpene found in plants like the shea tree, belongs to a class of compounds that have garnered interest for their potential pharmacological activities, including anti-inflammatory and anti-cancer effects.[2] While research into its specific mechanisms is still emerging, studies on related compounds offer valuable insights into its potential anti-tumor activities.[1][2] This guide summarizes the cytotoxic effects of these related compounds on various cancer cell lines, details the experimental protocols for their evaluation, and visualizes the potential signaling pathways involved.
Quantitative Data on Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for butyrate and butyrolactone I in different human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [1] |
| Butyrolactone I | Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [1] |
| Pinostrobin (B192119) Butyrate | T47D | Breast Cancer | 0.40 mM | [1][3] |
| Sodium Butyrate | LN-405 | Glioblastoma | 26 mM | [4] |
| Sodium Butyrate | T98G | Glioblastoma | 22.7 mM | [4] |
| Compound 1 (Oleoyl hybrid) | HTB-26 | Breast Cancer | 10-50 µM | [5] |
| Compound 1 (Oleoyl hybrid) | PC-3 | Pancreatic Cancer | 10-50 µM | [5] |
| Compound 1 (Oleoyl hybrid) | HepG2 | Hepatocellular Carcinoma | 10-50 µM | [5] |
| Compound 1 (Oleoyl hybrid) | HCT116 | Colorectal Cancer | 22.4 µM | [5] |
| Compound 2 (Oleoyl hybrid) | HCT116 | Colorectal Cancer | 0.34 µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-tumor activity of butyrospermol-related compounds.[1]
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., T47D, non-small-cell lung cancer lines) and a normal cell line (e.g., Vero) are obtained from a certified cell bank.[1]
-
Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]
2. Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on various cancer cell lines.[6]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values from the dose-response curve.[1][6]
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).[1]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[1]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Untreated cells are used as a negative control.[1]
-
Data Interpretation:
Signaling Pathways and Mechanisms of Action
Butyrate and related compounds exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][7]
Apoptosis Induction: Butyrate can trigger the intrinsic (mitochondrial) pathway of apoptosis.[8] This involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, culminating in cell death.[8]
Cell Cycle Arrest: Butyrolactone I, a selective inhibitor of the cdc2 kinase family, has been shown to arrest cells at the G2/M phase of the cell cycle.[9][10] Sodium butyrate has also been demonstrated to induce cell cycle arrest.[7] This inhibition of cell cycle progression prevents cancer cells from dividing and proliferating.
Visualizations
Caption: General workflow for in vitro anti-tumor activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sodium butyrate induces apoptosis and cell cycle arrest in primary effusion lymphoma cells independently of oxidative stress and p21(CIP1/WAF1) induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Butyrospermol
Butyrospermol is a naturally occurring triterpene alcohol found in plants such as the shea tree.[2] While derivatives of shea butter are generally considered to have low toxicity, comprehensive hazard data for the pure compound is lacking.[3] Consequently, Butyrospermol waste must be handled and disposed of with caution, treating it as potentially hazardous chemical waste.[1]
Pre-Disposal Safety and Planning
A comprehensive risk assessment is mandatory before initiating any disposal procedures for Butyrospermol.[1][4] This assessment should evaluate the form of the waste (solid, liquid), potential contaminants, and the volume to be disposed of.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): A standard suite of PPE is required when handling Butyrospermol waste. This includes:
-
Engineering Controls: All handling and segregation of Butyrospermol waste should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Quantitative Data
The following table summarizes available physical and chemical data for Butyrospermol. The absence of specific toxicity data underscores the need for cautious handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | [2][4] |
| Molecular Weight | 426.72 g/mol | [4] |
| CAS Number | 472-28-6 | [2][4] |
| Melting Point | 109-110 °C | [5] |
| Boiling Point | 498.3 °C at 760 mmHg | [5] |
| Flash Point | 221 °C | [5] |
| Density | 0.98 g/cm³ | [5] |
| Acute Toxicity (Oral) | No data available for the pure compound. | [1] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the required steps for the safe disposal of Butyrospermol and associated waste materials.
3.1. Waste Identification and Segregation
-
Identify Waste Type: Determine if the Butyrospermol waste is solid, liquid, or contaminated labware.
-
Treat as Hazardous: In the absence of definitive hazard data, all Butyrospermol waste must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired pure Butyrospermol, and contaminated materials such as gloves, weigh boats, and paper towels, in a designated hazardous waste container for solids.[1]
-
Liquid Waste: If Butyrospermol is dissolved in a solvent, collect the solution in a designated hazardous waste container for liquid waste.[1] Ensure the container is compatible with the solvent used.
-
Contaminated Labware: Glassware and other labware grossly contaminated with Butyrospermol should be decontaminated if possible or disposed of as hazardous waste. Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[6]
-
3.2. Waste Packaging and Labeling
-
Container Selection: Use containers that are compatible with the chemical waste. Containers must have tightly fitting caps (B75204) and be in good condition.[6][7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Butyrospermol". If in a solution, list all constituents and their approximate percentages.
-
Filling Containers: Do not overfill liquid waste containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[7]
3.3. Storage and Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.
-
Institutional Disposal Program: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[1] Do not attempt to dispose of Butyrospermol down the drain or in regular trash.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Butyrospermol waste.
Caption: Logical workflow for the proper disposal of Butyrospermol waste.
References
Personal protective equipment for handling Butyrospermol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Butyrospermol (B1668138). Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is paramount. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure the well-being of laboratory personnel and environmental protection.
Risk Assessment and Planning
Before commencing any work with Butyrospermol, a thorough risk assessment is mandatory.[1] This assessment should evaluate the quantity of the substance to be used, the nature of the experimental procedures, and the potential for aerosol or dust generation.[1] Although derivatives of shea butter are generally considered to have low toxicity, the hazards of pure Butyrospermol have not been extensively studied.[1] Therefore, it is crucial to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A standard suite of PPE is required to minimize exposure when handling Butyrospermol, primarily through inhalation and skin contact.[1]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are mandatory to prevent skin contact.[1] Gloves should be inspected for damage before each use and disposed of as chemical waste after handling.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is essential to protect skin and clothing from contamination.[1] |
| Respiratory Protection | N-95 or N-100 respirator | Recommended if the procedure may generate dust or aerosols. Surgical masks offer insufficient protection. |
Quantitative Data for Butyrospermol
The following table summarizes the available physical and chemical properties of Butyrospermol. Note the absence of specific toxicity data, underscoring the need for careful handling.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | [2] |
| Molecular Weight | 426.7 g/mol | [2][3][4] |
| CAS Number | 472-28-6 | [2][3][4][5] |
| Melting Point | 109-110 °C | [5][6] |
| Boiling Point | 498.3 °C at 760 mmHg | [5] |
| Flash Point | 221 °C | [5] |
| Density | 0.98 g/cm³ | [5] |
| Purity | >98% (HPLC) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the potential of Butyrospermol to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophages.[7]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with varying concentrations of Butyrospermol for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[7]
-
Sample Collection: Collect 50 µL of the cell culture supernatant.[7]
-
Griess Reagent Addition: Add 50 µL of Griess reagent to the collected supernatant.[7]
-
Incubation: Incubate the mixture at room temperature for 10 minutes.[7]
-
Measurement: Determine the absorbance at 540 nm using a microplate reader. The nitric oxide concentration can be quantified using a sodium nitrite (B80452) standard curve.[7]
In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema)
This protocol evaluates the anti-inflammatory effects of Butyrospermol in a mouse model of TPA-induced inflammation.[8]
-
Animal Model: Utilize male ICR mice for the experiment.[8]
-
Treatment Application: Topically apply a solution of Butyrospermol dissolved in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone as a control.[8]
-
Inflammation Induction: After 30 minutes, apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) to both ears to induce inflammation.[8]
-
Evaluation: After 4-6 hours, sacrifice the mice and collect circular biopsies from both ears. The weight difference between the right (treated) and left (control) ear biopsies indicates the extent of edema.[8]
-
Calculation: The anti-inflammatory effect is expressed as the percentage of edema inhibition. The ID₅₀ value, the dose that inhibits inflammation by 50%, can be calculated.[8]
Operational and Disposal Plans
Adherence to standard laboratory operating procedures is crucial for the safe handling of Butyrospermol.[1]
Handling:
-
Handle Butyrospermol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
Disposal:
Proper disposal of chemical waste is essential for safety and environmental protection.[1]
-
Waste Identification: Butyrospermol and any materials contaminated with it should be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect contaminated solid materials such as gloves, weighing papers, and paper towels in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If Butyrospermol is dissolved in a solvent, the resulting solution must be collected in an appropriate, labeled liquid hazardous waste container.[1]
-
Unused Product: Unused or expired Butyrospermol should be disposed of through your institution's hazardous waste management program.[1]
Visualized Workflows and Pathways
Caption: A logical workflow for the safe handling and disposal of Butyrospermol.
References
- 1. benchchem.com [benchchem.com]
- 2. Butyrospermol | 472-28-6 | MOLNOVA [molnova.com]
- 3. Butyrospermol | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyrospermol | TargetMol [targetmol.com]
- 5. Cas 472-28-6,butyrospermol | lookchem [lookchem.com]
- 6. butyrospermol CAS#: 472-28-6 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
